2-Tert-butyl-1,3,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-tert-butyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCKKFZFOFBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464983 | |
| Record name | 2-tert-butyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251540-53-1 | |
| Record name | 2-tert-butyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 2-tert-butyl-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 2-tert-butyl-1,3,4-oxadiazole. Due to a lack of publicly available experimental data for this specific compound, this report compiles predicted and extrapolated data based on the analysis of closely related analogues and established principles of organic spectroscopy and synthesis. This document aims to serve as a valuable resource for researchers interested in the chemical properties and synthesis of this heterocyclic scaffold.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of substituted this compound derivatives and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-5 (oxadiazole ring) |
| ~1.4 | s | 9H | -C(CH₃)₃ |
Predicted in CDCl₃ at 400 MHz. The chemical shift of the oxadiazole proton is an estimation based on similarly substituted 1,3,4-oxadiazoles. The tert-butyl protons are expected to appear as a sharp singlet in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-2 (oxadiazole ring) |
| ~155 | C-5 (oxadiazole ring) |
| ~32 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
Predicted in CDCl₃ at 100 MHz. The chemical shifts of the oxadiazole carbons are estimations based on published data for 2,5-disubstituted 1,3,4-oxadiazoles.[1][2]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (tert-butyl) |
| ~1615 | Medium-Strong | C=N stretch (oxadiazole ring) |
| ~1240 | Strong | C-O-C stretch (oxadiazole ring) |
The C=N stretching frequency of the oxadiazole ring is a characteristic absorption and is reported in the range of 1602-1624 cm⁻¹ for various derivatives.[1]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 140 | High | [M]⁺ (Molecular Ion) |
| 125 | High | [M - CH₃]⁺ |
| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |
The molecular weight of this compound (C₆H₁₀N₂O) is 140.16 g/mol . The fragmentation pattern is predicted to show a prominent molecular ion peak and a base peak corresponding to the stable tert-butyl cation.
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of 1,3,4-oxadiazoles is the reaction of an acid hydrazide with a suitable cyclizing agent.[1][3] For the synthesis of this compound, pivalic acid hydrazide would be the key starting material.
Step 1: Synthesis of Pivalic Acid Hydrazide
Pivalic acid would first be converted to its corresponding ester, for example, methyl pivalate. This can be achieved by standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid. The resulting methyl pivalate would then be reacted with hydrazine hydrate to yield pivalic acid hydrazide.
Step 2: Cyclization to form this compound
The pivalic acid hydrazide would then be reacted with an orthoester, such as triethyl orthoformate, which serves as a source of the C5 carbon of the oxadiazole ring. This reaction is typically heated to drive the cyclodehydration.
General Procedure:
-
A mixture of pivalic acid hydrazide and a slight excess of triethyl orthoformate is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess triethyl orthoformate and ethanol byproduct are removed by distillation.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield this compound.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound using various spectroscopic techniques.
References
An In-depth Technical Guide to the Crystal Structure of 2-tert-butyl-1,3,4-oxadiazole Derivatives
Disclaimer: To date, the specific crystal structure of 2-tert-butyl-1,3,4-oxadiazole has not been deposited in publicly accessible crystallographic databases. This guide will therefore utilize the closely related and well-characterized derivative, 2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole , as a representative example to discuss the crystallographic features, experimental protocols, and potential applications relevant to this class of compounds. The data and methodologies presented are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural chemistry of tert-butyl substituted 1,3,4-oxadiazoles.
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The incorporation of a bulky tert-butyl group can significantly influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets, making its structural elucidation of paramount importance for rational drug design.
Crystal Structure Analysis of 2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole
The single-crystal X-ray diffraction analysis of 2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole provides valuable insights into the molecular geometry and packing of this class of compounds.[6]
Crystallographic Data
The crystal data provides a quantitative description of the unit cell and the overall crystal system.
| Parameter | Value |
| Chemical Formula | C₁₉H₂₀N₂O |
| Molecular Weight | 292.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.886 (9) Å |
| b | 10.613 (9) Å |
| c | 16.093 (13) Å |
| α | 90° |
| β | 99.14 (2)° |
| γ | 90° |
| Volume | 1667 (2) ų |
| Z | 4 |
| Calculated Density | 1.163 Mg/m³ |
| Absorption Coefficient (μ) | 0.07 mm⁻¹ |
| Temperature | 298 K |
Data Collection and Refinement
The quality of the crystal structure is dependent on the data collection and refinement parameters.
| Parameter | Value |
| Diffractometer | Rigaku SCXmini |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Theta (θ) Range for Data Collection | 2.1° to 27.5° |
| Reflections Collected | 17627 |
| Independent Reflections | 3791 |
| R(int) | 0.063 |
| Final R indices [I > 2σ(I)] | R₁ = 0.109, wR₂ = 0.223 |
| R indices (all data) | R₁ = 0.141, wR₂ = 0.243 |
| Goodness-of-fit on F² | 1.15 |
| Largest Diff. Peak and Hole | 0.31 and -0.27 e.Å⁻³ |
In the solid state, the molecule exhibits a near-planar conformation, with the dihedral angles between the central 1,3,4-oxadiazole ring and the pendant 4-tert-butylphenyl and 4-methylphenyl rings being 12.53 (17)° and 2.14 (17)°, respectively.[6][7] The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds, which link the molecules into chains.[6]
Experimental Protocols
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A general and widely employed method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[8]
Materials:
-
Substituted benzoic acid (or acyl chloride)
-
Substituted acid hydrazide
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., thionyl chloride, polyphosphoric acid)[9]
-
Appropriate solvents (e.g., dichloromethane, ethanol)
Procedure:
-
Formation of N,N'-diacylhydrazine (if not starting from it): A substituted benzoic acid is reacted with a substituted acid hydrazide in the presence of a coupling agent, or an acyl chloride is reacted with an acid hydrazide.
-
Cyclodehydration: The resulting N,N'-diacylhydrazine is refluxed in an excess of phosphorus oxychloride for several hours.[9]
-
Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
Neutralization: The acidic solution is neutralized with a base, such as a sodium bicarbonate solution, until a precipitate is formed.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[9]
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[10][11][12]
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.[12]
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.
-
Structure Refinement: The initial structural model is refined to improve the agreement between the calculated and observed diffraction data.[13]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Biological Significance and Potential Applications
Derivatives of 1,3,4-oxadiazole are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][2][3][4][5] These activities are often attributed to the structural features of the oxadiazole ring, which can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The presence of a tert-butyl group, as in the case of the target compound, can enhance the drug-like properties of the molecule by increasing its metabolic stability and modulating its pharmacokinetic profile.
Caption: Relationship between synthesis, characterization, and drug development of 1,3,4-oxadiazoles.
References
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 6. 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rigaku.com [rigaku.com]
- 11. excillum.com [excillum.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 2-tert-Butyl-1,3,4-Oxadiazole Derivatives: A Technical Guide
Introduction: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged five-membered heterocycle containing one oxygen and two nitrogen atoms.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] The 1,3,4-oxadiazole ring is metabolically stable and can act as a bioisostere for amide and ester groups, enhancing the pharmacokinetic properties of drug candidates.[2][6] This technical guide focuses on a specific, promising subclass: 2-tert-butyl-1,3,4-oxadiazole derivatives. The incorporation of the bulky, lipophilic tert-butyl group can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced biological activity. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, summarizing the synthesis, biological activities, and experimental methodologies associated with these compounds.
Synthesis Overview
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those with a tert-butyl group, typically begins from versatile starting materials like substituted aromatic acids or tert-butyl carbazate.[7][8] A common pathway involves the conversion of a carboxylic acid to its corresponding acid hydrazide. This hydrazide is then cyclized with another carboxylic acid derivative (or in this case, a derivative of pivalic acid to introduce the tert-butyl group) using a dehydrating agent like phosphorus oxychloride (POCl₃).[8]
An alternative route starts with tert-butyl carbazate, which can be reacted with carbon disulfide (CS₂) and potassium hydroxide (KOH), followed by hydrazine hydrate, to form 4-amino-5-(tert-butyl)-4H-1,2,4-triazole-3-thiol. This intermediate can then be further modified to yield various heterocyclic systems. Another pathway involves reacting tert-butyl carbazate with ammonium thiocyanate to produce 5-tert-butoxy-4H-1,2,4-triazole-3-thiol.[7] These synthons serve as foundational blocks for creating a library of diverse derivatives for biological screening.
Caption: A generalized workflow for the synthesis and screening of this compound derivatives.
Anticancer Activity
Derivatives of the 1,3,4-oxadiazole core are well-documented for their potent anticancer activities, acting through various mechanisms such as the inhibition of enzymes, kinases, and growth factors.[2][4][9] While specific data for 2-tert-butyl derivatives is an emerging area, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has shown significant cytotoxicity against a range of human cancer cell lines.
For instance, studies on related structures have demonstrated that the introduction of bulky, lipophilic groups can enhance cytotoxic effects.[10] Compounds are frequently evaluated against cell lines such as breast adenocarcinoma (MCF-7, MDA-MB-231), colon adenocarcinoma (HT-29), and lung carcinoma (A549).[9][11][12] The mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing tumor proliferation.[11][12]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of various 1,3,4-oxadiazole derivatives, highlighting the potential for this scaffold.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzopyran-1,3,4-oxadiazole | MCF-7 | 0.11 - 1.56 | [9] |
| Resveratrol-linked 1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.45 - 1.98 | [9] |
| 1,2,3-triazole-thymol-1,3,4-oxadiazole | MCF-7 | ~1.1 | [9] |
| 2,5-diaryl-1,3,4-oxadiazole (3e) | MDA-MB-231 | <10 | [11] |
| Mercapto-acetylamido-1,3,4-oxadiazole (4h) | A549 | <0.14 | [12] |
| Mercapto-acetylamido-1,3,4-oxadiazole (4i) | A549 | 1.59 | [12] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Caption: Inhibition of growth factor receptors (e.g., EGFR) is a common anticancer mechanism for oxadiazoles.[9]
Antimicrobial Activity
1,3,4-oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15] The presence of a lipophilic moiety, such as a tert-butyl group, can facilitate the transport of the molecule across the microbial cell membrane, enhancing its efficacy.[10]
Compounds are typically screened against a panel of clinically relevant microbes, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and the fungus Candida albicans.[16][17][18]
Quantitative Antimicrobial Data
The following tables summarize the antibacterial and antifungal activities of representative 1,3,4-oxadiazole derivatives.
Table: Antibacterial Activity
| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyridazinone-oxadiazole | E. coli | - | 100 | [13] |
| Pyridazinone-oxadiazole | S. aureus | - | 100 | [13] |
| Benzothiophene-oxadiazole (4c) | S. aureus | > Ciprofloxacin | - | [16] |
| Benzothiophene-oxadiazole (4e) | B. subtilis | > Ciprofloxacin | - | [16] |
| Naphthofuran-oxadiazole (14a) | P. aeruginosa, B. subtilis | - | 0.2 |[14] |
MIC: Minimum Inhibitory Concentration.
Table: Antifungal Activity
| Compound Class | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyridazinone-oxadiazole | C. albicans | - | 100 | [13] |
| Benzothiazole-oxadiazole (3j) | C. albicans | - | 125 | [18] |
| Benzothiophene-oxadiazole | C. albicans, A. niger | Moderate Activity | - |[16] |
Experimental Protocols
Detailed and standardized protocols are critical for the evaluation and comparison of the biological activity of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Microbroth Dilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Microorganism Preparation: Inoculate the test bacterial strains (e.g., S. aureus, E. coli) in sterile Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches the 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension as required.
-
Serial Dilution: Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the standardized microorganism suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Streptomycin, Ciprofloxacin) is used as a reference.[18]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Cell Culture: Culture human cancer cells (e.g., MCF-7, A549) in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area for drug discovery. The specific introduction of a 2-tert-butyl group presents a strategic approach to modulate the physicochemical properties of these derivatives, potentially enhancing their therapeutic index. The compelling anticancer and antimicrobial activities exhibited by the broader class of 2,5-disubstituted 1,3,4-oxadiazoles strongly suggest that 2-tert-butyl analogues are promising candidates for further investigation. The synthesis routes are well-established, and standardized biological screening protocols, as detailed in this guide, will be crucial for identifying lead compounds for future preclinical and clinical development. Further research focusing on structure-activity relationships (SAR) will be vital to optimize the potency and selectivity of this promising class of molecules.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate – Oriental Journal of Chemistry [orientjchem.org]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and antimicrobial activity of some novel oxadiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nanobioletters.com [nanobioletters.com]
- 18. tandfonline.com [tandfonline.com]
Photophysical Properties of 2-tert-butyl-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 2-tert-butyl-1,3,4-oxadiazole and related 2-alkyl-1,3,4-oxadiazole derivatives. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide focuses on the general photophysical characteristics of this class of compounds, supported by established experimental methodologies for their determination.
Introduction to 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms. This scaffold is a key component in many functional organic materials and biologically active compounds due to its favorable electronic properties, thermal stability, and electron-deficient nature.[1] Derivatives of 1,3,4-oxadiazole are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] In the realm of materials science, their high photoluminescence quantum yields and charge-transporting capabilities make them valuable in the development of organic light-emitting diodes (OLEDs), scintillators, and fluorescent probes.[2]
General Photophysical Properties of 2-Alkyl-1,3,4-Oxadiazoles
Table 1: Summary of General Photophysical Properties of 2-Alkyl-5-Aryl-1,3,4-Oxadiazoles
| Property | Typical Range/Characteristic | Influencing Factors |
| Absorption Maximum (λabs) | 270 - 350 nm | Nature of the substituent at the 5-position, solvent polarity. Increased conjugation with aryl groups at the 5-position leads to a bathochromic (red) shift. |
| Emission Maximum (λem) | 350 - 450 nm | Nature of the substituent at the 5-position, solvent polarity. A bathochromic shift is observed with increased conjugation and in more polar solvents. |
| Stokes Shift | 50 - 100 nm | The difference between absorption and emission maxima is influenced by the molecular rigidity and the change in dipole moment upon excitation. |
| Fluorescence Quantum Yield (ΦF) | Moderate to high (can range from 0.3 to >0.9) | Molecular rigidity, presence of heavy atoms, and solvent properties. Rigid structures tend to have higher quantum yields. |
| Fluorescence Lifetime (τF) | Typically in the nanosecond range (1 - 10 ns) | Molecular structure and environment. Quenching processes can significantly shorten the lifetime. |
Note: The data in this table represents typical values for 2-alkyl-5-aryl-1,3,4-oxadiazoles and is intended to provide a general reference framework.
Experimental Protocols for Photophysical Characterization
The following sections detail the standard experimental procedures for determining the key photophysical properties of compounds like this compound.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance of each diluted solution from 200 to 800 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
-
Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light, providing information about its excited state properties.
Methodology:
-
Sample Preparation: Use the same diluted solutions prepared for UV-Vis spectroscopy (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.
-
Record the emission spectrum of the pure solvent for background correction.
-
-
Data Analysis: Subtract the solvent spectrum from the sample spectrum to obtain the corrected emission spectrum. The wavelength of maximum emission (λem) is identified from this spectrum.
Fluorescence Quantum Yield (ΦF) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[3][4]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).[3]
-
Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measurement:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs2 / ηr2) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.
-
Caption: Workflow for Relative Quantum Yield Determination.
Fluorescence Lifetime (τF) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.[5][6]
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.[1][6]
-
Measurement:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The detector registers the arrival time of single emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is built up over many excitation-emission cycles, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τF).
-
Caption: Logical Flow of a TCSPC Experiment.
Potential Applications in Drug Development and Research
The favorable photophysical properties of 1,3,4-oxadiazole derivatives make them attractive for various applications in the life sciences:
-
Fluorescent Probes: Their sensitivity to the local environment can be exploited to design probes for sensing ions, pH, and biomolecules.
-
Bioimaging: By attaching them to targeting moieties, these fluorophores can be used for imaging specific cells or organelles.
-
Photosensitizers: In photodynamic therapy, they can be designed to generate reactive oxygen species upon light irradiation to induce cell death.
Conclusion
While specific photophysical data for this compound remains to be reported, the general characteristics of the 2-alkyl-1,3,4-oxadiazole class of compounds suggest they are promising fluorophores with tunable properties. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other novel oxadiazole derivatives. Further research into the specific properties of this compound is warranted to fully explore its potential in both materials science and biomedical applications.
References
The Formation of 2-tert-butyl-1,3,4-oxadiazole: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. The incorporation of a tert-butyl group can further enhance lipophilicity and metabolic resistance, making 2-tert-butyl-1,3,4-oxadiazole a valuable building block in drug discovery. This technical guide provides an in-depth exploration of the primary mechanistic pathways for the synthesis of this compound, supported by detailed experimental protocols and comparative data.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of this compound predominantly proceeds through two well-established routes: the cyclodehydration of a 1,2-diacylhydrazine intermediate and the oxidative cyclization of an N-acylhydrazone.
Cyclodehydration of 1,2-Diacylhydrazines
This is the most common and versatile method for the formation of 1,3,4-oxadiazoles. The reaction involves the formation of a 1,2-diacylhydrazine, which is subsequently cyclized using a dehydrating agent. For the synthesis of this compound, the likely precursor is N'-pivaloylformohydrazide or a symmetrically substituted N,N'-dipivaloylhydrazine.
Mechanism:
The reaction commences with the protonation of one of the carbonyl oxygens of the diacylhydrazine, enhancing the electrophilicity of the carbonyl carbon. A subsequent intramolecular nucleophilic attack by the other amide nitrogen initiates the cyclization process, forming a five-membered ring intermediate. The final step involves the elimination of a water molecule to yield the aromatic 1,3,4-oxadiazole ring.
A variety of dehydrating agents can be employed for this transformation, with the choice of reagent often influencing reaction conditions and yields.
| Dehydrating Agent | Typical Reaction Conditions | Yield Range (%) | Reference |
| Phosphorus oxychloride (POCl₃) | Reflux for several hours | 54 - 66 | [1] |
| Sulfuric acid (H₂SO₄) | Elevated temperatures | Variable | [1] |
| Triflic anhydride (Tf₂O) | Anhydrous conditions | 26 - 96 | [2] |
| XtalFluor-E | Dichloroethane, 90°C, 12h | 75 - 95 | [2][3][4] |
| Burgess Reagent | Mild conditions | Good | [1] |
Oxidative Cyclization of N-Acylhydrazones
An alternative pathway involves the oxidative cyclization of N-acylhydrazones, which are typically formed by the condensation of an acylhydrazide with an aldehyde. For the synthesis of this compound, pivaloyl hydrazide would be condensed with an appropriate aldehyde.
Mechanism:
The N-acylhydrazone is oxidized to form a reactive intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the carbonyl oxygen onto the imine carbon. Subsequent elimination and aromatization lead to the 1,3,4-oxadiazole product.
Various oxidizing agents have been successfully utilized for this transformation.
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Iodine (I₂) | In the presence of a base (e.g., K₂CO₃) | [5][6] |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mild conditions | [7] |
| Cerium Ammonium Nitrate (CAN) | Variable | [7] |
| Potassium permanganate (KMnO₄) | Variable | [7] |
Experimental Protocols
Below are generalized experimental protocols for the key synthetic transformations. Researchers should optimize these procedures based on the specific substrate and desired scale.
Protocol 1: Synthesis of N,N'-Dipivaloylhydrazine
-
Esterification of Pivalic Acid: Pivalic acid is esterified with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl pivalate.
-
Hydrazinolysis: The resulting methyl pivalate is treated with hydrazine hydrate to form pivaloyl hydrazide.
-
Acylation: Pivaloyl hydrazide is then reacted with pivaloyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine or pyridine) to afford N,N'-dipivaloylhydrazine. The product is typically purified by recrystallization.
Protocol 2: Cyclodehydration using Phosphorus Oxychloride
-
A mixture of the N,N'-diacylhydrazine and phosphorus oxychloride is heated to reflux for several hours.[1]
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
If a precipitate forms, it is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Protocol 3: Cyclodehydration using XtalFluor-E and Acetic Acid
-
To a stirred solution of XtalFluor-E in dichloroethane at room temperature, acetic acid is added, and the solution is stirred for 20 minutes under an argon atmosphere.[4]
-
The 1,2-diacylhydrazine is then added, and the solution is stirred for 12 hours at 90 °C.[4]
-
The reaction mixture is cooled to room temperature and quenched with a 5% aqueous sodium carbonate solution.
-
The aqueous phase is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily the cyclodehydration of diacylhydrazines. The choice of reagents and reaction conditions allows for flexibility in process optimization, catering to specific laboratory capabilities and desired product purity. The robust nature of these synthetic routes, coupled with the desirable physicochemical properties of the tert-butyl-substituted oxadiazole core, ensures its continued relevance in the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jchemrev.com [jchemrev.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
A Technical Guide to the Synthesis of 2-tert-butyl-1,3,4-oxadiazole: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a privileged five-membered aromatic heterocycle integral to medicinal chemistry and materials science.[1][2] Its value lies in its role as a bioisostere for amide and ester groups, offering improved metabolic stability and favorable pharmacokinetic properties.[1][3] The 2,5-disubstituted 1,3,4-oxadiazole core, in particular, is featured in numerous therapeutic agents, including the antiretroviral drug raltegravir (Isentress). This guide provides an in-depth overview of the primary synthetic routes to 2-tert-butyl-1,3,4-oxadiazole, focusing on the essential starting materials and core experimental protocols.
Core Synthetic Strategies
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is predominantly achieved through the cyclization of linear precursors. The most common and versatile methods involve either the dehydrative cyclization of a 1,2-diacylhydrazine intermediate or the direct, one-pot condensation of a carboxylic acid with an acylhydrazide.[4][5] A third approach involves the oxidative cyclization of N-acylhydrazones.[6][7] The selection of the appropriate starting materials is critical for introducing the desired substituents, in this case, the tert-butyl group at the C2 position.
To incorporate the tert-butyl moiety, the synthesis must begin with a precursor containing the pivaloyl group (tert-butylcarbonyl). The two primary starting materials for this purpose are Pivalic Acid (trimethylacetic acid) or its corresponding hydrazide, Pivaloyl Hydrazide (trimethylacetylhydrazide).
Pathway I: Dehydrative Cyclization of a 1,2-Diacylhydrazine Intermediate
This is a robust and widely used two-step methodology. The first step involves the synthesis of a 1,2-diacylhydrazine, which is then isolated and subsequently cyclized using a dehydrating agent.[1][5]
Logical Workflow for Diacylhydrazine Pathway
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Synthesis of 1,3,4-Oxadiazole Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-tert-butyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-tert-butyl-1,3,4-oxadiazole, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the formation of pivalic hydrazide from a pivalic acid derivative, followed by the cyclization to the desired 1,3,4-oxadiazole ring.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through the reaction of pivalic hydrazide with a one-carbon electrophile, which acts as the source of the C5 carbon of the oxadiazole ring. A common and effective reagent for this transformation is triethyl orthoformate. The overall reaction scheme is depicted below.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pivaloyl Chloride | Hydrazine Hydrate | Sodium Hydroxide | Water | 0-5 | 1 | 64-75 |
| 2 | Pivalic Hydrazide | Triethyl Orthoformate | Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 | High |
Experimental Protocols
Step 1: Synthesis of Pivalic Hydrazide
This protocol is adapted from a procedure for the synthesis of hydrazides from acyl chlorides.
Materials:
-
Pivaloyl chloride (trimethylacetyl chloride)
-
Hydrazine hydrate (35% aqueous solution)
-
Sodium hydroxide
-
Water (deionized)
-
Toluene
-
Ice
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer and thermocouple
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Filtration apparatus
-
Dean-Stark apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermocouple, dissolve sodium hydroxide (1.0 eq) in water.
-
Add hydrazine hydrate (1.25 eq) to the sodium hydroxide solution in one portion.
-
Cool the mixture to an internal temperature of 0–5 °C using an ice-water bath.
-
Add pivaloyl chloride (1.0 eq) dropwise via a dropping funnel over 40-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. A precipitate will form during the addition.
-
After the addition is complete, transfer the reaction mixture to a pear-shaped flask and concentrate it to approximately one-quarter of its original volume using a rotary evaporator.
-
Filter the resulting suspension to remove the bis-acylhydrazide byproduct.
-
Further concentrate the filtrate and add toluene.
-
Azeotropically remove the remaining water using a Dean-Stark apparatus.
-
The resulting pivalic hydrazide can be used in the next step, often without further purification.
Step 2: Synthesis of this compound
This protocol describes the cyclization of pivalic hydrazide with triethyl orthoformate.
Materials:
-
Pivalic hydrazide (from Step 1)
-
Triethyl orthoformate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Diethyl ether
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalic hydrazide (1.0 eq) in ethanol.
-
Add triethyl orthoformate (1.1-1.5 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If a solid precipitate forms, collect it by filtration and wash with cold diethyl ether.
-
If no solid forms, the crude product can be purified by column chromatography on silica gel or by distillation.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Introduction
The 2,5-disubstituted 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry and drug development.[1] These five-membered heterocyclic compounds are recognized as important bioisosteres for ester and amide functionalities, offering enhanced hydrolytic stability and favorable pharmacokinetic profiles.[1] The 1,3,4-oxadiazole core is present in numerous therapeutic agents and exhibits a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] Consequently, the development of efficient and streamlined synthetic routes to access these valuable scaffolds is of paramount importance to researchers in academia and the pharmaceutical industry.
One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes, thereby improving overall efficiency.[6] This document outlines two robust and contemporary one-pot protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, tailored for researchers, scientists, and drug development professionals.
Protocol 1: One-Pot, Two-Stage Synthesis from Carboxylic Acids and Aryl Iodides
This protocol details a one-pot synthesis-functionalization strategy that begins with a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole intermediate. This is followed in situ by a copper-catalyzed C-H arylation with an aryl iodide to yield the final 2,5-disubstituted product.[7][8] This method is notable for its broad substrate scope, including (hetero)aryl, alkyl, and alkenyl carboxylic acids.[1][7]
Experimental Workflow Diagram
Caption: Workflow for the one-pot, two-stage synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Detailed Experimental Protocol
Materials:
-
Carboxylic acid (1.0 equiv)
-
N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)
-
Aryl iodide (2.5 equiv)
-
Copper(I) iodide (CuI) (20 mol %)
-
1,10-phenanthroline (40 mol %)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[7][8]
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).[8]
-
Add anhydrous 1,4-dioxane (0.50 mL) via syringe.[8]
-
Seal the tube and place it in a preheated oil bath at 80 °C, stirring for 3 hours.[7][8] At this stage, the formation of the monosubstituted 1,3,4-oxadiazole is complete.[8]
-
Cool the reaction mixture to room temperature.[7]
-
Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and additional anhydrous 1,4-dioxane (0.50 mL).[7]
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C, stirring for 18 hours.[7]
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.
Data Presentation: Substrate Scope and Yields
The following table summarizes the isolated yields for a variety of carboxylic acid and aryl iodide coupling partners using the optimized one-pot protocol.[8]
| Entry | Carboxylic Acid | Aryl Iodide | Product Yield (%) |
| 1 | 4-Fluorobenzoic acid | Iodobenzene | 78 |
| 2 | 4-Methylbenzoic acid | Iodobenzene | 87 |
| 3 | 3-Methylbenzoic acid | Iodobenzene | 69 |
| 4 | 2-Methylbenzoic acid | Iodobenzene | 71 |
| 5 | 4-Methoxybenzoic acid | Iodobenzene | 84 |
| 6 | 4-(Trifluoromethyl)benzoic acid | Iodobenzene | 75 |
| 7 | Probenecid (API) | Iodobenzene | 44 |
Protocol 2: Copper-Catalyzed Dual Oxidation of Arylacetic Acids and Hydrazides
This protocol provides an efficient one-pot synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from readily available arylacetic acids and hydrazides.[9][10] The reaction proceeds via a copper-catalyzed dual oxidation process under an oxygen atmosphere, involving oxidative decarboxylation of the arylacetic acid followed by oxidative functionalization of an imine C–H bond.[10] A key advantage of this method is the avoidance of expensive ligands.[9]
Reaction Pathway Diagram
Caption: Key transformations in the copper-catalyzed dual oxidation synthesis of oxadiazoles.
Detailed Experimental Protocol
Materials:
-
Arylacetic acid (1.0 equiv)
-
Hydrazide (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol %)
-
Dimethylformamide (DMF)
-
Oxygen (balloon or atmosphere)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the arylacetic acid (1.0 mmol), hydrazide (1.2 mmol), and CuI (0.1 mmol).
-
Add DMF (5 mL) to the flask.
-
Evacuate the flask and backfill with oxygen (this can be done using an oxygen-filled balloon).
-
Heat the reaction mixture to 120 °C and stir for 4 hours under the oxygen atmosphere.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Data Presentation: Representative Yields
This protocol is effective for a range of substituted arylacetic acids and hydrazides, providing the corresponding 2,5-disubstituted 1,3,4-oxadiazoles in good yields.[10]
| Entry | Arylacetic Acid | Hydrazide | Product Yield (%) |
| 1 | Phenylacetic acid | Benzhydrazide | 85 |
| 2 | 4-Methoxyphenylacetic acid | Benzhydrazide | 82 |
| 3 | 4-Chlorophenylacetic acid | Benzhydrazide | 78 |
| 4 | Phenylacetic acid | 4-Methylbenzhydrazide | 88 |
| 5 | Phenylacetic acid | 4-Methoxybenzhydrazide | 84 |
| 6 | Phenylacetic acid | 4-Chlorobenzhydrazide | 80 |
| 7 | 4-Methylphenylacetic acid | 4-Methylbenzhydrazide | 90 (Symmetrical) |
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphorus Oxychloride (POCl₃) as a Dehydrating Agent for 1,3,4-Oxadiazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and valuable optical properties.[1][2][3] The synthesis of the 1,3,4-oxadiazole ring can be achieved through various methods, with one of the most common and efficient being the cyclodehydration of N,N'-diacylhydrazines.[2][4] Phosphorus oxychloride (POCl₃) is a widely employed and effective dehydrating agent for this transformation, facilitating the ring closure to form the stable oxadiazole core.[1][2][5][6] This methodology is valued for its generally good to excellent yields and applicability to a wide range of substrates.[7]
This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazoles using POCl₃ as a dehydrating agent.
General Reaction Scheme
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via POCl₃-mediated cyclodehydration typically proceeds from either N,N'-diacylhydrazines or through a one-pot reaction of a carboxylic acid with a carbohydrazide.
Route 1: Cyclodehydration of N,N'-Diacylhydrazines
Route 2: One-Pot Reaction of Carboxylic Acids and Carbohydrazides
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions and corresponding yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using POCl₃. This data allows for a comparative analysis of different synthetic approaches.
| Entry | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N'-diacylhydrazine | Toluene | Reflux | 6-24 | Lower than solvent-free | [2] |
| 2 | N,N'-diacylhydrazine | None (neat) | Reflux | 6-24 | 40-76 | [2] |
| 3 | Isonicotinic acid hydrazide and various aromatic acids | None (neat POCl₃) | Reflux (water bath) | 9 | Good | [8] |
| 4 | Aryl hydrazide and β-benzoyl propionic acid | POCl₃ (as reagent and solvent) | Not specified | Not specified | Not specified | [1] |
| 5 | N-protected α-amino acid and acyl hydrazides | 1,4-Dioxane | 80 | 8 | 63 | [9] |
| 6 | Thiosemicarbazide and POCl₃ (2-4 equiv.) | Chlorobenzene | 60 | 2 | Good to high | [10] |
| 7 | Carboxylic acid and acylhydrazide | Not specified | Not specified | Not specified | 70-93 | [7] |
| 8 | Indole-2-carbohydrazide and various benzoic acids | POCl₃ (as reagent and solvent) | Not specified | Not specified | 8-70 | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from N,N'-Diacylhydrazines (Solvent-Free)
This protocol is adapted from a procedure described for the synthesis of 2,5-dialkyl-1,3,4-oxadiazole derivatives.[2]
Materials:
-
N,N'-diacylhydrazine (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, acts as both reagent and solvent)
-
Diethyl ether
-
Water
-
Sodium carbonate (solid or saturated solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N,N'-diacylhydrazine.
-
Carefully add an excess of phosphorus oxychloride to the flask.
-
Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood).
-
Dissolve the residue in diethyl ether and slowly pour the solution into a beaker of crushed ice or cold water with vigorous stirring.
-
Neutralize the aqueous mixture with sodium carbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: General One-Pot Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from a Carboxylic Acid and a Carbohydrazide
This protocol is a generalized procedure based on several reported syntheses.[8][12]
Materials:
-
Carboxylic acid (1 equivalent)
-
Carbohydrazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, acts as both reagent and solvent)
-
Crushed ice/water
-
Sodium bicarbonate (solid or saturated solution)
-
Appropriate recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid, the carbohydrazide, and an excess of phosphorus oxychloride.
-
Heat the mixture to reflux on a water bath for several hours (typically 5-10 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralize the resulting acidic solution by the slow addition of solid sodium bicarbonate or a saturated solution until effervescence ceases and the pH is neutral.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Mandatory Visualizations
Experimental Workflow for Oxadiazole Synthesis
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles using POCl₃.
Proposed Mechanism of POCl₃-Mediated Cyclodehydration
Caption: Proposed mechanism for POCl₃-mediated cyclodehydration of diacylhydrazines.
Concluding Remarks
The use of phosphorus oxychloride as a dehydrating agent provides a robust and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The reaction can be performed under solvent-free conditions or in the presence of a suitable solvent, and it is applicable to a wide array of starting materials, including those derived from amino acids and various aromatic and heterocyclic systems. The operational simplicity and generally high yields make this a valuable synthetic tool for researchers in drug discovery and materials science. Careful handling of the corrosive and water-sensitive POCl₃ is essential for the safe and successful execution of these protocols.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. oaji.net [oaji.net]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. tsijournals.com [tsijournals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. eprints.utar.edu.my [eprints.utar.edu.my]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-tert-Butyl-1,3,4-oxadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding.[1] The incorporation of a tert-butyl group at the 2-position of the 1,3,4-oxadiazole ring has been explored to enhance lipophilicity and modulate the pharmacological properties of this privileged structure. Derivatives of 2-tert-butyl-1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document provides a summary of the applications, quantitative biological data, and detailed experimental protocols related to this compound and its derivatives in a medicinal chemistry context.
I. Biological Activities and Quantitative Data
Derivatives of this compound have been synthesized and evaluated for various biological activities. The following tables summarize the quantitative data from these studies.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| 1a | 2-N-tert-butyl-5-(phenyl)-1,3,4-oxadiazol-2-amine | S. aureus | >2000 | [4] |
| E. coli | >2000 | [4] | ||
| 1b | 2-N-tert-butyl-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | S. aureus | 1000 | [4] |
| E. coli | 1000 | [4] | ||
| 1c | 2-N-tert-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | S. aureus | 500 | [4] |
| E. coli | 500 | [4] | ||
| OZE-I | 1,3,4-oxadiazole derivative | S. aureus (various strains) | 4 - 16 | [5] |
| OZE-II | 1,3,4-oxadiazole derivative | S. aureus (various strains) | 4 - 16 | [5] |
| OZE-III | 1,3,4-oxadiazole derivative | S. aureus (various strains) | 8 - 32 | [5] |
Note: The specific structures for OZE-I, OZE-II, and OZE-III were not fully disclosed in the reference.
Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| OSD | 2,5-disubstituted-1,3,4-oxadiazole | HepG2 (Liver) | ~50 | [6] |
| MCF-7 (Breast) | ~50 | [6] | ||
| Compound 15 | Naproxen based 1,3,4-oxadiazole | MCF-7 (Breast) | 2.13 µg/mL | [4] |
| HepG2 (Liver) | 1.63 µg/mL | [4] | ||
| Compound 8v | 1,3,4-oxadiazole/chalcone hybrid | K-562 (Leukemia) | 1.95 | [1] |
| Jurkat (Leukemia) | 2.36 | [1] | ||
| KG-1a (Leukemia) | 3.45 | [1] |
Note: While not all compounds explicitly contain a 2-tert-butyl group, they represent the broader class of 1,3,4-oxadiazoles and their potential as anticancer agents.
Table 3: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Assay | Activity | Reference |
| OSD | Carrageenan-induced rat paw edema (100 mg/kg) | 60% reduction in edema | [7] |
| OPD | Carrageenan-induced rat paw edema (100 mg/kg) | 32.5% reduction in edema | [7] |
| Ox-6f | Heat-induced albumin denaturation | 74.16% inhibition (at 200 µg/mL) | [8] |
| Ox-6f | Carrageenan-induced paw edema (10 mg/kg) | 79.83% reduction in edema | [8] |
II. Experimental Protocols
A. Synthesis Protocols
1. General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This protocol describes a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acids and acid hydrazides.
-
Materials:
-
Substituted carboxylic acid (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid)
-
Aryl acid hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Appropriate solvent for recrystallization (e.g., toluene, ethyl acetate)
-
-
Procedure: [9]
-
To a mixture of the carboxylic acid (1.0 eq) and the aryl acid hydrazide (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (excess, e.g., 5-10 mL per gram of carboxylic acid) in portions at room temperature.
-
Reflux the mixture with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
-
2. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
This method involves the oxidative cyclization of semicarbazones.
-
Materials:
-
Substituted aldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Bromine
-
Glacial acetic acid
-
Sodium hydroxide
-
-
Procedure: [10]
-
Preparation of Semicarbazone: Reflux a mixture of the substituted aldehyde (1.0 eq), semicarbazide hydrochloride (1.0 eq), and sodium acetate (1.5 eq) in ethanol for 2-4 hours. Cool the reaction mixture and collect the precipitated semicarbazone by filtration.
-
Oxidative Cyclization: Dissolve the semicarbazone in glacial acetic acid. Add a solution of bromine in acetic acid dropwise with stirring. After the addition is complete, stir the mixture for an additional 1-2 hours. Pour the reaction mixture into cold water and neutralize with a sodium hydroxide solution. Collect the precipitated 2-amino-1,3,4-oxadiazole by filtration, wash with water, and recrystallize from a suitable solvent.
-
B. Biological Assay Protocols
1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][10][11][12]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure: [10]
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compound and incubate for a further 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
2. In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the anti-inflammatory activity of a compound by measuring the inhibition of heat-induced protein denaturation.[5][8]
-
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound (dissolved in a suitable solvent)
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)
-
Water bath
-
Spectrophotometer
-
-
Procedure: [5]
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Prepare a control solution containing egg albumin and PBS without the test compound.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
III. Signaling Pathways and Mechanisms of Action
A. Anticancer Mechanisms
1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
1. p53-Mediated Intrinsic Apoptosis Pathway
Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells through a p53-mediated intrinsic pathway.[6] This involves the upregulation of the tumor suppressor p53, which in turn modulates the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.
Caption: p53-mediated intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.
2. Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in cancer cell proliferation, survival, and inflammation. Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of this pathway.[5][13][14] They can prevent the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
3. Inhibition of EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Some 1,3,4-oxadiazole derivatives have been developed as EGFR inhibitors, blocking the downstream signaling cascade that promotes cell proliferation.[1][4][11][15]
Caption: Inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.
B. Anti-inflammatory Mechanism
The anti-inflammatory properties of some 1,3,4-oxadiazole derivatives are attributed to their ability to modulate inflammatory pathways, such as the LPS-TLR4-NF-κB signaling cascade.[7] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators.
Caption: Anti-inflammatory mechanism via inhibition of the LPS-TLR4-NF-κB pathway.
IV. Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of this compound derivatives.
References
- 1. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel 1,3,4-oxadiazole derivatives of naproxen targeting EGFR: Synthesis, molecular docking studies, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 2-tert-butyl-1,3,4-oxadiazole Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[1][2] Its metabolic stability, ability to participate in hydrogen bonding, and role as a bioisostere for amide and ester groups make it a privileged structure in drug design.[3][4] The incorporation of a bulky tert-butyl group at the 2-position of the 1,3,4-oxadiazole ring can influence the molecule's lipophilicity, steric profile, and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic properties. This document provides an overview of the applications of the 2-substituted-1,3,4-oxadiazole scaffold, with a focus on derivatives that can be adapted to include a tert-butyl moiety, and offers detailed protocols for their synthesis and biological evaluation.
Biological Activities of the 1,3,4-Oxadiazole Scaffold
Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] The versatility of this scaffold allows for the development of targeted therapies against various diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 1,3,4-oxadiazole derivatives against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs), telomerase, and the NF-κB pathway.[8][9]
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | SGC-7901 (gastric cancer) | 1.61 ± 0.06 µg/mL | [10] |
| Compound 2 | SGC-7901 (gastric cancer) | 2.56 ± 0.11 µg/mL | [10] |
| Compound 8 | HepG2 (liver cancer) | 1.2 ± 0.2 | [10] |
| Compound 9 | HepG2 (liver cancer) | 0.8 ± 0.2 | [10] |
| Compound 13 | HepG2 (liver cancer) | Not specified, but noted as most effective | [11] |
| Compound 15 | Not specified | Not specified, but noted as having extensive effect | [11] |
| Compound 16 | HCT-116 (colon cancer) | 0.28 | [10] |
| Compound 19 | HeLa (cervical cancer) | Strong proapoptotic activity | [11] |
| Compound 20 | HeLa (cervical cancer) | Strong proapoptotic activity | [11] |
| Compound 27 | MM1S (multiple myeloma) | 9.8 to 44.9 nM | [10] |
| Compound 33 | MCF-7 (breast cancer) | 0.34 ± 0.025 | [10] |
| Compound 36 | HepG2 (liver cancer) | 30 times stronger than 5-fluorouracil | [12] |
| Compound 39 | PC-3 (prostate), HCT-116 (colorectal), ACHN (kidney) | Stronger than sorafenib | [11] |
| Compound 40 | T-47D and MDA-MB-468 (breast), SR (leukemia), SK-MEL-5 (melanoma) | High activity | [11] |
| Compound 41 | SMMC-7721 (liver cancer), HeLa (cervical cancer) | Strong inhibition | [11] |
| Compound 42 | SMMC-7721 (liver cancer) | Strong inhibition | [11] |
| Compound 43 | SMMC-7721 (liver cancer) | Strong inhibition | [11] |
| AMK OX-8 | A549 (lung cancer) | 25.04 | [13] |
| AMK OX-8 | HeLa (cervical cancer) | 35.29 | [13] |
| AMK OX-9 | A549 (lung cancer) | 20.73 | [13] |
| AMK OX-10 | HeLa (cervical cancer) | 5.34 | [13] |
| AMK OX-11 | A549 (lung cancer) | 45.11 | [13] |
| AMK OX-12 | A549 (lung cancer) | 41.92 | [13] |
| AMK OX-12 | HeLa (cervical cancer) | 32.91 | [13] |
| CMO | HCCLM3 (hepatocellular carcinoma) | 27.5 | [9] |
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a key component in the development of novel antimicrobial agents. Derivatives have shown efficacy against a variety of bacterial and fungal pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][14]
Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| OZE-I | S. aureus (various strains) | 4 - 16 | [3] |
| OZE-II | S. aureus (various strains) | 4 - 16 | [3] |
| OZE-III | S. aureus (various strains) | 8 - 32 | [3] |
| Compound 13 | S. aureus and S. epidermidis | 0.5 (MIC90 for S. aureus), 1 (MIC90 for S. epidermidis) | [15] |
| Compound 1771 | S. aureus and S. epidermidis | 4 - 16 | [15] |
| Compound 4a | MRSA | 62 | [14] |
| Compound 4b | MRSA | 62 | [14] |
| Compound 4c | MRSA | 62 | [14] |
Note: A study on 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines showed they were least active against the tested microorganisms compared to standard drugs.[16]
Anti-inflammatory Activity
Certain 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[5][17] The mechanism often involves the inhibition of inflammatory mediators.
Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Assay | Activity | Reference |
| Ox-6f | Carrageenan-induced rat paw edema | 79.830 ± 4.04% inhibition | [17] |
| Ox-6d | Carrageenan-induced rat paw edema | 76.64 ± 3.21% inhibition | [17] |
| Ox-6a | Carrageenan-induced rat paw edema | 74.52 ± 3.97% inhibition | [17] |
| Compound 10 | Carrageenan-induced paw edema in mice | 88.33% edema inhibition | [5] |
| Compound 3 | Carrageenan-induced paw edema in mice | 66.66% edema inhibition | [5] |
| Compound 5 | Carrageenan-induced paw edema in mice | 55.55% edema inhibition | [5] |
Experimental Protocols
Synthesis of 2-tert-butyl-5-substituted-1,3,4-oxadiazoles
A common and effective method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is through the cyclodehydration of N,N'-diacylhydrazines. The following protocol is a general procedure that can be adapted for the synthesis of 2-tert-butyl-1,3,4-oxadiazole derivatives.
Protocol 1: Synthesis of a 2-tert-butyl-5-aryl-1,3,4-oxadiazole
Materials:
-
Pivalic hydrazide (tert-butyl hydrazide)
-
Aryl carboxylic acid
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Dry benzene or other suitable anhydrous solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Step 1: Preparation of the Aryl Acid Chloride (if starting from carboxylic acid):
-
In a round bottom flask, dissolve the aryl carboxylic acid (1 equivalent) in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude aryl acid chloride.
-
-
Step 2: Acylation of Pivalic Hydrazide:
-
Dissolve pivalic hydrazide (1 equivalent) in a suitable anhydrous solvent (e.g., dry benzene) in a round bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add the aryl acid chloride (1 equivalent) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter the precipitate to obtain the N-pivaloyl-N'-aroylhydrazine intermediate.
-
-
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring:
-
To the N-pivaloyl-N'-aroylhydrazine intermediate (1 equivalent) in a round bottom flask, slowly add phosphorus oxychloride (5-10 equivalents) in a fume hood.
-
Reflux the mixture for 3-5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product that precipitates out is collected by filtration, washed with cold water, and dried.
-
-
Step 4: Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 2-tert-butyl-5-aryl-1,3,4-oxadiazole.
-
Biological Assays
Protocol 2: In Vitro Anticancer Activity using MTT Assay
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 3: Antibacterial Activity using Broth Microdilution Method (MIC Determination)
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound derivatives dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (a known antibiotic) and negative control (MHB with DMSO)
Procedure:
-
Preparation of Compound Dilutions:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound (in MHB) to the first well and perform serial two-fold dilutions across the plate.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for anticancer 1,3,4-oxadiazole derivatives and a general workflow for their synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 15. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. isca.me [isca.me]
- 17. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tert-Butyl Substituted Oxadiazoles as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of tert-butyl substituted oxadiazoles, including quantitative activity data, detailed experimental protocols for screening, and insights into their mechanism of action. The inclusion of a bulky tert-butyl group on the oxadiazole scaffold has been explored as a strategy to enhance lipophilicity and potentially improve antimicrobial efficacy.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of tert-butyl substituted oxadiazoles is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative tert-butyl substituted oxadiazole derivatives against a panel of clinically relevant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Tert-Butylphenylthiazole-Oxadiazole Derivatives against Staphylococcus aureus [1]
| Compound ID | Methicillin-Resistant S. aureus (MRSA) (2658 RCMB) MIC (µg/mL) |
| 8-17 (Aliphatic side chains) | >50 or 50 |
| 18 | 6.25 |
| 19 | 6.25 |
| 20 (3-hydroxyazetidine side chain) | 3.12 |
| 21 | 6.25 |
| 22 | 6.25 |
| 23 | 12.5 |
| 24 | 12.5 |
| 25 | 25 |
| 26 | 25 |
| 27 | 25 |
| 28-30 | >50 or 50 |
| Vancomycin (Reference) | 1.56 |
Table 2: Antibacterial Spectrum of Compound 20 against Gram-Positive Pathogens [1][2][3]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA and MSSA clinical isolates) | 4 - 8 |
| Vancomycin-Resistant Enterococcus (VRE) species | 4 - 8 |
Experimental Protocols
Synthesis of Tert-Butyl Substituted Oxadiazoles
A general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine or the reaction of an acid hydrazide with a suitable reagent. The following protocol is adapted for the synthesis of oxadiazoles bearing a tert-butylphenyl group.
Protocol 1: Synthesis of 2-(tert-Butylphenyl)-5-substituted-1,3,4-oxadiazoles
This protocol involves a two-step process: formation of an acid hydrazide followed by cyclization to the oxadiazole.
Step 1: Synthesis of 4-(tert-Butyl)benzohydrazide
-
To a solution of ethyl 4-(tert-butyl)benzoate (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-(tert-butyl)benzohydrazide.
Step 2: Synthesis of 2-(4-(tert-Butyl)phenyl)-5-aryl-1,3,4-oxadiazole [4][5][6]
-
To a mixture of 4-(tert-butyl)benzohydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then reflux for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Antimicrobial Susceptibility Testing
The following protocols describe standard methods for evaluating the antimicrobial activity of the synthesized compounds.
Protocol 2: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the test compounds in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., vancomycin, ciprofloxacin).
-
Negative control (broth with solvent).
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to the final desired inoculum density (typically 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a positive control (broth with microorganism and a standard antibiotic) and a negative/growth control (broth with microorganism and solvent, but no compound). A sterility control (broth only) should also be included.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
General Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel compounds.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Proposed Mechanism of Action
While the exact mechanism for all tert-butyl substituted oxadiazoles is not fully elucidated, studies on related oxadiazole antibacterials suggest that they can interfere with bacterial cell wall synthesis. Some have been shown to target penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.
Caption: Proposed Mechanism of Action via PBP Inhibition.
References
- 1. tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - ProQuest [proquest.com]
- 6. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antioxidant Properties of Phenols Bearing 1,3,4-Oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antioxidant properties of phenolic compounds incorporating a 1,3,4-oxadiazole moiety. This class of heterocyclic compounds has garnered significant interest due to their potential as potent antioxidant agents. The synergistic effect of the phenolic hydroxyl group, a known radical scavenger, and the 1,3,4-oxadiazole ring, which can participate in resonance stabilization, often results in enhanced antioxidant activity.[1][2][3][4][5]
Mechanism of Antioxidant Action
Phenolic compounds are known to act as chain-breaking antioxidants by donating a hydrogen atom from their hydroxyl group to free radicals, thus stabilizing them.[2] The resulting phenoxyl radical is resonance-stabilized, which reduces its reactivity. In phenols bearing a 1,3,4-oxadiazole ring, the antioxidant potency is often enhanced. This is attributed to the participation of both the aromatic rings and the 1,3,4-oxadiazole moiety in the resonance stabilization of the formed phenoxyl radical.[1][2][3][4][5] The stability of the resulting free radical is a key factor in the antioxidant capability of these compounds.[6] Electron-donating groups on the phenyl rings can further enhance this activity.[7][8]
Below is a diagram illustrating the proposed mechanism for radical scavenging by a phenolic 1,3,4-oxadiazole derivative.
Caption: Proposed mechanism of free radical scavenging by phenolic 1,3,4-oxadiazoles.
Quantitative Antioxidant Activity Data
The antioxidant activity of novel compounds is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The lower the IC50 value, the more potent the compound.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[6]
| Compound | Substituent on Phenyl Ring C | DPPH IC50 (µM) | Reference |
| 7d | 3,4-di-OH | 15.01 ± 0.69 | [2] |
| 7e | 4-OH, 3-OCH3 | 13.59 ± 0.53 | [2] |
| 7g | 3-OH | 22.17 ± 0.81 | [2] |
| 7h | 4-OH | 16.35 ± 0.44 | [2] |
| 5f | 4-N(CH3)2 | - | [6] |
| 5j | 4-OH | - | [6] |
| Ascorbic Acid (Standard) | - | 38.78 ± 1.12 | [2] |
| NDGA (Standard) | - | 20.83 ± 0.95 | [2] |
Note: Specific IC50 values for compounds 5f and 5j were not provided in the source, but they were highlighted as having significant activity.[6]
ABTS Radical Scavenging Activity
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for determining antioxidant capacity.[1][3]
| Compound | ABTS Scavenging (% at 30 µM) | Reference |
| 7d | 89.10 ± 1.11 | [3] |
| 7e | 94.25 ± 0.98 | [3] |
| 7g | 60.34 ± 1.25 | [3] |
| 7h | 80.15 ± 1.05 | [3] |
| Ascorbic Acid (Standard) | 45.67 ± 1.32 | [3] |
| NDGA (Standard) | 96.43 ± 0.54 | [3] |
Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]
| Compound | FRAP Value (mM Fe²⁺/mM) | Reference |
| 5f | 2.13 | [6] |
| 5j | 1.89 | [6] |
| BHT (Standard) | 1.02 | [6] |
| Ascorbic Acid (Standard) | 1.98 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the common antioxidant assays.
General Synthesis of Phenolic 1,3,4-Oxadiazoles
A common synthetic route involves the reaction of aryl hydrazides with a phenolic acid, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, in the presence of a dehydrating agent like phosphorus oxychloride.[6]
Caption: General synthesis workflow for phenolic 1,3,4-oxadiazoles.
DPPH Radical Scavenging Assay Protocol
This protocol is based on the method described by Mihailović et al.[1][2][3][4][5]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds in methanol to prepare various concentrations.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 2.0 mL of the test compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
References
- 1. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]
Application Notes and Protocols: 2,5-Disubstituted-1,3,4-Oxadiazoles as Ligands in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3][4][5][6] The coordination of 1,3,4-oxadiazole derivatives to metal centers can further enhance their intrinsic properties, leading to the development of novel therapeutic agents, catalysts, and functional materials.[1][2] This document provides detailed protocols for the synthesis of a representative 1,3,4-oxadiazole ligand, specifically 2,5-diphenyl-1,3,4-oxadiazole, and its coordination complexes with selected transition metals.
I. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Ligands
A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones, which can be formed in situ from the condensation of an aldehyde and a hydrazide.[3] Another widely used method involves the dehydrative cyclization of 1,2-diacylhydrazines.[7]
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
This protocol is based on the reaction of benzoyl hydrazine with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Materials:
-
Benzoyl hydrazine
-
Benzoic acid
-
Phosphorus oxychloride (POCl3)
-
Dry pyridine
-
Ice-cold water
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round bottom flask, take a mixture of benzoyl hydrazine (0.01 mol) and benzoic acid (0.01 mol).
-
To this mixture, add 5 mL of phosphorus oxychloride (POCl3) dropwise with constant stirring in an ice bath.
-
After the addition is complete, reflux the reaction mixture for 4-5 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it slowly into ice-cold water with constant stirring.
-
The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Wash the crude product with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.
-
Dry the purified product in a desiccator.
Characterization Data for 2,5-Diphenyl-1,3,4-oxadiazole:
-
Appearance: White crystalline solid
-
Melting Point: 138-140 °C
-
FT-IR (KBr, cm⁻¹): ~1615 (C=N), ~1550 (C=C), ~1240 (C-O-C)
-
¹H NMR (CDCl₃, δ ppm): 7.45-7.60 (m, 6H, Ar-H), 8.10-8.20 (m, 4H, Ar-H)
II. Synthesis of Metal Complexes with 2,5-Disubstituted-1,3,4-Oxadiazole Ligands
1,3,4-Oxadiazole derivatives can coordinate to metal ions through one or both of the nitrogen atoms of the oxadiazole ring.[2] The following are general protocols for the synthesis of transition metal complexes.
Protocol 2: Synthesis of a Cu(II) Complex with 2,5-Diphenyl-1,3,4-oxadiazole
Materials:
-
2,5-Diphenyl-1,3,4-oxadiazole
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 2,5-diphenyl-1,3,4-oxadiazole (2 mmol) in 20 mL of hot ethanol in a 50 mL round bottom flask.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the hot ligand solution with constant stirring.
-
A colored precipitate will form immediately.
-
Reflux the reaction mixture for 2-3 hours to ensure complete complexation.
-
Cool the mixture to room temperature.
-
Collect the precipitated complex by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Protocol 3: Synthesis of a Ni(II) Complex with 2,5-Diphenyl-1,3,4-oxadiazole
Materials:
-
2,5-Diphenyl-1,3,4-oxadiazole
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Prepare a solution of 2,5-diphenyl-1,3,4-oxadiazole (2 mmol) in 25 mL of methanol in a 50 mL round bottom flask.
-
Prepare a solution of nickel(II) chloride hexahydrate (1 mmol) in 15 mL of methanol.
-
Add the methanolic solution of the ligand to the metal salt solution with continuous stirring.
-
Adjust the pH of the resulting solution to ~7-8 by adding a few drops of dilute alcoholic ammonia solution.
-
Reflux the reaction mixture for 3-4 hours.
-
A colored precipitate will form. Cool the flask to room temperature.
-
Filter the complex, wash it with methanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
III. Characterization of Metal Complexes
The formation of the coordination complexes can be confirmed by various spectroscopic and analytical techniques.
Table 1: Comparative Physicochemical and Spectroscopic Data for a Representative Ligand and its Metal Complexes
| Compound | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF | Key FT-IR Bands (cm⁻¹) (ν(C=N), ν(M-N)) |
| 2,5-Diphenyl-1,3,4-oxadiazole | White | 138-140 | - | ~1615, - |
| [Cu(L)₂Cl₂] | Green | >300 | 15-25 (non-electrolytic) | ~1590, ~450 |
| [Ni(L)₂Cl₂] | Pale Green | >300 | 18-28 (non-electrolytic) | ~1585, ~460 |
L = 2,5-Diphenyl-1,3,4-oxadiazole
The shift in the ν(C=N) stretching frequency to a lower wavenumber in the complexes compared to the free ligand suggests the coordination of the nitrogen atom of the oxadiazole ring to the metal ion. The appearance of new bands in the far-IR region, assigned to ν(M-N), further confirms the coordination. Molar conductance values indicate the non-electrolytic nature of the complexes.
IV. Applications in Drug Development and Materials Science
Metal complexes of 1,3,4-oxadiazole derivatives have shown promising applications in various fields.
-
Antimicrobial and Anticancer Agents: Coordination of the oxadiazole ligand to metal ions has been shown to enhance its biological activity.[5][6] The increased lipophilicity of the complexes facilitates their penetration through the cell membranes of microorganisms and cancer cells.
-
Catalysis: The metal centers in these complexes can act as Lewis acids, catalyzing various organic transformations.
-
Photoluminescent Materials: Many 1,3,4-oxadiazole derivatives and their metal complexes exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[8][9][10][11]
V. Visualizations
Diagram 1: General Synthetic Scheme for 2,5-Disubstituted-1,3,4-Oxadiazoles
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
- 8. mdpi.com [mdpi.com]
- 9. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Synthesis of 2-tert-butyl-1,3,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-tert-butyl-1,3,4-oxadiazole is a key heterocyclic building block in medicinal chemistry and materials science. Its derivatives are explored for a wide range of biological activities. The development of a robust and scalable synthetic route is crucial for ensuring a consistent supply for research and development, as well as for potential commercial production. This application note details a two-step, one-pot procedure for the scale-up synthesis of this compound starting from commercially available pivalic hydrazide and triethyl orthoformate. The described method is designed for efficiency, high yield, and operational simplicity, making it suitable for laboratory and pilot-plant scale production.
Experimental Protocol
This protocol describes the synthesis of this compound via the formation of an intermediate N'-(ethoxymethylene)pivalohydrazide, followed by acid-catalyzed cyclization.
Materials and Equipment:
-
Pivalic hydrazide
-
Triethyl orthoformate
-
Concentrated sulfuric acid (98%)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 5 L three-necked round-bottom flask, equipped with a mechanical stirrer and a reflux condenser, add pivalic hydrazide (232 g, 2.0 mol) and ethanol (2 L). Stir the mixture to obtain a suspension.
-
Formation of Intermediate: Add triethyl orthoformate (355 g, 2.4 mol) to the suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the formation of the intermediate is complete, cool the reaction mixture to 0-5 °C using an ice bath. Add concentrated sulfuric acid (20 mL) dropwise via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Second Reflux: After the addition of sulfuric acid is complete, remove the ice bath and heat the mixture to reflux for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.
-
Extraction: To the residue, add toluene (1 L) and water (1 L). Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| Pivalic Hydrazide | 232 g (2.0 mol) |
| Triethyl Orthoformate | 355 g (2.4 mol) |
| Concentrated Sulfuric Acid | 20 mL |
| Reaction Conditions | |
| Step 1 Reflux Temperature | 80-85 °C |
| Step 1 Reflux Time | 4 hours |
| Cyclization Temperature | 0-10 °C (during H₂SO₄ addition) |
| Step 2 Reflux Temperature | 80-85 °C |
| Step 2 Reflux Time | 2 hours |
| Product Yield | |
| Theoretical Yield | 252.32 g |
| Actual Yield (after dist.) | 214.5 g |
| Purity (by GC) | >98% |
| Overall Yield | 85% |
Logical Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Synthetic Routes to 2-tert-butyl-5-aryl-1,3,4-oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-tert-butyl-5-aryl-1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies, including classical cyclodehydration and one-pot procedures.
Introduction
The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The incorporation of a bulky tert-butyl group at the 2-position can enhance metabolic stability and modulate the pharmacokinetic profile of drug candidates. This document details reliable synthetic strategies to access 2-tert-butyl-5-aryl-1,3,4-oxadiazoles, providing researchers with practical and reproducible methods for their preparation.
Synthetic Approaches
Two primary synthetic strategies for the preparation of 2-tert-butyl-5-aryl-1,3,4-oxadiazoles are presented:
-
Two-Step Synthesis via Acylhydrazide Intermediates: This classical and robust approach involves the initial formation of a 1-(trimethylacetyl)-2-aroylhydrazine intermediate, followed by cyclodehydration to yield the desired 1,3,4-oxadiazole.
-
One-Pot Synthesis from Carboxylic Acids and Hydrazides: This streamlined approach offers a more efficient route by combining the coupling and cyclization steps into a single operation, reducing reaction time and simplifying purification.
Protocol 1: Two-Step Synthesis via Acylhydrazide Intermediates
This method is based on the well-established condensation of an acid hydrazide with an acylating agent, followed by cyclization of the resulting diacylhydrazine.
Experimental Workflow
Caption: Two-step synthesis of 2-tert-butyl-5-aryl-1,3,4-oxadiazoles.
Step 1: Synthesis of 1-(Trimethylacetyl)-2-aroylhydrazines
Materials:
-
Aroyl hydrazide (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aroyl hydrazide in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the solution with stirring.
-
Add pivaloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(trimethylacetyl)-2-aroylhydrazine, which can be used in the next step without further purification or recrystallized if necessary.
Step 2: Cyclodehydration to 2-tert-butyl-5-aryl-1,3,4-oxadiazoles
Materials:
-
1-(Trimethylacetyl)-2-aroylhydrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (3-5 eq)
-
Toluene or Dioxane, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 1-(trimethylacetyl)-2-aroylhydrazine in the chosen solvent.
-
Slowly add the dehydrating agent (POCl₃ or SOCl₂) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to afford the pure 2-tert-butyl-5-aryl-1,3,4-oxadiazole.
Protocol 2: One-Pot Synthesis from Pivalic Hydrazide and Aromatic Carboxylic Acids
This protocol describes a more direct route, avoiding the isolation of the diacylhydrazine intermediate.
Experimental Workflow
Caption: One-pot synthesis of 2-tert-butyl-5-aryl-1,3,4-oxadiazoles.
Materials:
-
Pivalic hydrazide (trimethylacetylhydrazide) (1.0 eq)
-
Aromatic carboxylic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3-5 eq) or other dehydrating agents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or Burgess reagent.
Procedure:
-
In a round-bottom flask, mix the pivalic hydrazide and the aromatic carboxylic acid.
-
Carefully add the dehydrating agent (e.g., POCl₃) portion-wise at room temperature with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 3-6 hours, monitoring by TLC.
-
After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain the desired 2-tert-butyl-5-aryl-1,3,4-oxadiazole.
Data Presentation: Synthesis of 2-tert-butyl-5-aryl-1,3,4-oxadiazoles
The following table summarizes representative yields for the synthesis of various 2-tert-butyl-5-aryl-1,3,4-oxadiazoles using the cyclodehydration of 1-(trimethylacetyl)-2-aroylhydrazines with phosphorus oxychloride.
| Entry | Aryl Substituent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 4 | 100 | 85 |
| 2 | 4-Methylphenyl | 4 | 100 | 88 |
| 3 | 4-Methoxyphenyl | 5 | 100 | 82 |
| 4 | 4-Chlorophenyl | 3 | 100 | 90 |
| 5 | 4-Nitrophenyl | 3 | 110 | 92 |
| 6 | 2-Chlorophenyl | 5 | 100 | 78 |
| 7 | 3,4-Dichlorophenyl | 4 | 110 | 85 |
Note: Yields are for isolated and purified products. Reaction conditions may require optimization for specific substrates.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care.
-
Pivaloyl chloride is a corrosive and lachrymatory compound.
-
Hydrazine and its derivatives are toxic and should be handled with appropriate precautions.
Conclusion
The synthetic routes detailed in these application notes provide reliable and adaptable methods for the preparation of 2-tert-butyl-5-aryl-1,3,4-oxadiazoles. The choice between the two-step and one-pot synthesis will depend on the specific requirements of the researcher, including scale, purity, and available starting materials. The provided protocols and data serve as a valuable resource for chemists in the fields of drug discovery and materials science.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-tert-butyl-1,3,4-oxadiazole
Welcome to the technical support center for the synthesis of 2-tert-butyl-1,3,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct precursor for introducing the tert-butyl group is pivalohydrazide (trimethylacetylhydrazide). This is typically prepared from pivaloyl chloride and hydrazine.[1] The other reactant will be a source for the second carbon of the oxadiazole ring, which for the parent compound, is typically a formic acid equivalent or a reagent that can be converted to a formyl group.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete formation of the diacylhydrazide intermediate: The reaction between pivalohydrazide and the acylating agent might not have gone to completion.
-
Inefficient cyclization: The chosen dehydrating agent may not be effective enough, or the reaction temperature and time may be suboptimal.
-
Side reactions: The formation of byproducts, such as N,N'-diacylhydrazines when starting from hydrazine and an acyl chloride, can reduce the yield of the desired monoacylhydrazide precursor.[1]
-
Degradation of starting materials or product: Pivalohydrazide can be sensitive to prolonged heating, and the final oxadiazole product might degrade under harsh acidic or basic conditions.
-
Difficult purification: The product might be lost during workup and purification steps.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Common side products in 1,3,4-oxadiazole synthesis include:
-
Unreacted starting materials: Pivalohydrazide and the acylating agent.
-
N,N'-diacylhydrazine: This can form if two molecules of the acylating agent react with one molecule of hydrazine.
-
Partially reacted intermediates: Such as the linear diacylhydrazide before cyclization.
-
Products of decomposition: Depending on the reaction conditions, the starting materials or the product might decompose.
-
Isomeric byproducts: While less common for this specific synthesis, other heterocyclic ring systems can sometimes form.
Q4: What are the recommended methods for purifying this compound?
The purification strategy depends on the nature of the impurities. Common methods include:
-
Recrystallization: This is often effective for removing minor impurities if the product is a solid. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the product from starting materials and byproducts. A common eluent system is a gradient of ethyl acetate in hexanes.[2]
-
Aqueous washes: Washing the crude product with a dilute acid or base solution can remove basic or acidic impurities, respectively.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure pivalohydrazide is pure and dry. If preparing it in-house, ensure complete removal of any excess hydrazine or salts. |
| Ineffective cyclizing agent | The choice of dehydrating agent is critical. For challenging cyclizations, stronger reagents like triflic anhydride may be more effective than milder ones.[3] However, harsh reagents like POCl₃ can also lead to degradation if not used carefully. |
| Suboptimal reaction temperature | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC at different temperatures to find the optimal condition. Some cyclizations can be performed at room temperature with the right activating agent. |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess of the cyclizing agent may be necessary. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of N,N'-diacylhydrazine | When preparing pivalohydrazide from pivaloyl chloride and hydrazine, add the pivaloyl chloride slowly to an excess of hydrazine at low temperature to favor the formation of the mono-substituted product.[1] |
| Incomplete cyclization | If the diacylhydrazide intermediate is observed, increase the reaction time or temperature, or consider a more potent dehydrating agent. |
| Decomposition | If the reaction mixture turns dark or shows many spots on TLC, consider lowering the reaction temperature or using a milder cyclizing agent. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (Representative Examples)
| Starting Materials | Cyclizing Agent/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| Aryl hydrazides and 3,5-di-tert-butyl-4-hydroxybenzoic acid | POCl₃ | - | 80-90 °C | 3 h | 60-81 | [2] |
| Diacylhydrazines | Triflic anhydride, pyridine | Dichloromethane | -10 °C to RT | 2-10 h | 70-95 | |
| Acylthiosemicarbazides | TBTU, DIEA | DMF | 50 °C | - | 85-92 |
Experimental Protocols
Protocol 1: Synthesis of Pivalohydrazide[1]
This procedure describes the preparation of the key precursor, pivalohydrazide, from pivaloyl chloride.
-
A solution of hydrazine hydrate (1.2 equivalents) in water is cooled to 0 °C in an ice bath.
-
Pivaloyl chloride (1 equivalent) is added dropwise to the cold hydrazine solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The product is extracted with an organic solvent such as dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield pivalohydrazide, which can be purified by recrystallization or distillation.
Protocol 2: Synthesis of this compound via POCl₃ Cyclization (Adapted from general procedures)[2][3]
This protocol outlines a common method for the cyclization of a diacylhydrazide intermediate, which would be formed from pivalohydrazide and a suitable acylating agent.
-
To a stirred solution of the N-pivaloyl-N'-acylhydrazine (1 equivalent) in phosphorus oxychloride (POCl₃, used as both reagent and solvent) is added.
-
The reaction mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and quenched by the slow addition of crushed ice or cold water.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in 1,3,4-oxadiazole synthesis"
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1,3,4-oxadiazoles.
Issue 1: Low Yield of the Desired 1,3,4-Oxadiazole
Q: I am consistently obtaining a low yield of my target 2,5-disubstituted 1,3,4-oxadiazole when using the cyclodehydration of N,N'-diacylhydrazines. What are the potential causes and how can I improve the yield?
A: Low yields in this synthesis are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
Possible Causes and Solutions:
-
Incomplete Reaction: The cyclodehydration may not be going to completion.
-
Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the starting diacylhydrazine spot disappears.
-
Solution: Increase the reaction temperature in increments of 10-20°C. However, be cautious as excessively high temperatures can lead to decomposition.
-
-
Purity of Starting Materials: Impurities in the N,N'-diacylhydrazine can interfere with the reaction.
-
Solution: Ensure the diacylhydrazine is pure and dry. Recrystallize the starting material if necessary.
-
-
Choice and Amount of Dehydrating Agent: The effectiveness of the dehydrating agent is crucial.
-
Solution: Consider using a different dehydrating agent. While phosphorus oxychloride (POCl₃) is common, other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or Burgess reagent can sometimes give better yields depending on the substrate.[1]
-
Solution: Ensure you are using a sufficient molar excess of the dehydrating agent. For example, when using POCl₃, it is often used as both the reagent and solvent.[2][3]
-
-
Reaction Conditions: The reaction environment can significantly impact the yield.
-
Solution: Ensure the reaction is carried out under anhydrous (dry) conditions, as moisture can quench the dehydrating agent.
-
Solution: Optimize the solvent. While some reactions are run neat in the dehydrating agent (e.g., POCl₃), others may benefit from a high-boiling inert solvent like toluene or xylene.
-
Troubleshooting Workflow for Low Yield
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-tert-butyl-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-tert-butyl-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and direct method for synthesizing this compound is through the cyclodehydration of a 1,2-diacylhydrazine precursor. This precursor is typically formed in situ from the reaction of pivalic hydrazide (pivaloylhydrazide) with a source of a formyl group, such as formic acid or triethyl orthoformate. The subsequent ring-closure is facilitated by a dehydrating agent.
Q2: Why is the yield of this compound often low?
A2: Low yields in the synthesis of this compound can be attributed to several factors. The bulky tert-butyl group can cause steric hindrance, which may slow down the desired cyclization reaction and promote side reactions. Additionally, harsh reaction conditions, such as high temperatures and highly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product. Inefficient cyclodehydration is another common cause of low yields, highlighting the critical importance of selecting the appropriate dehydrating agent and optimizing reaction conditions.
Q3: What are the typical starting materials for the synthesis?
A3: The primary starting materials are:
-
Pivalic hydrazide (Pivaloylhydrazide): This provides the tert-butyl group and the hydrazide backbone. It can be synthesized by reacting pivalic acid with hydrazine.[1][2]
-
A C1 source: This provides the second carbonyl group needed for the diacylhydrazine intermediate. Common C1 sources include:
-
Formic acid
-
Triethyl orthoformate
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inefficient Dehydrating Agent | The choice of dehydrating agent is crucial. For sterically hindered substrates like the precursor to this compound, common dehydrating agents may be sluggish. Consider using more potent reagents. See Table 1 for a comparison of common dehydrating agents. |
| Incomplete Formation of the Diacylhydrazine Intermediate | Ensure the reaction between pivalic hydrazide and the C1 source goes to completion before adding the dehydrating agent. This can be monitored by Thin Layer Chromatography (TLC). Consider adjusting the stoichiometry or reaction time for this initial step. |
| Decomposition of Reactants or Product | High temperatures can lead to decomposition. If using a high-boiling solvent, try reducing the reaction temperature and extending the reaction time. For thermally sensitive compounds, consider microwave-assisted synthesis which can reduce reaction times significantly. |
| Steric Hindrance | The bulky tert-butyl group can impede the cyclization. Using a more effective dehydrating agent or a catalyst that can overcome this steric barrier may be necessary. Newer reagents are often developed for such challenging substrates. |
Problem 2: Presence of Impurities and By-products
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | If TLC or NMR indicates the presence of pivalic hydrazide or the diacylhydrazine intermediate, the reaction has not gone to completion. Increase the reaction time, temperature (cautiously), or the amount of dehydrating agent. |
| Side Reactions | The formation of 1,2-dipivaloylhydrazine is a common side reaction if pivaloyl chloride is used in the synthesis of the hydrazide precursor, especially in organic solvents. Using water as the solvent for the hydrazide synthesis can minimize this by-product.[3] |
| Formation of Thiadiazoles | If any sulfur-containing reagents are inadvertently present or if starting from a thiosemicarbazide precursor, the formation of the corresponding 1,3,4-thiadiazole is a common side reaction. Ensure all reagents and solvents are pure. |
| Polymeric Materials | Under harsh acidic conditions, polymerization of starting materials or intermediates can occur. Use milder dehydrating agents or add a non-nucleophilic base like pyridine to neutralize excess acid. |
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis
| Dehydrating Agent | Typical Conditions | Reported Yields (General) | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a solvent like toluene | 60-85% | Readily available, effective for many substrates.[4] | Harsh, can lead to decomposition, corrosive. |
| Polyphosphoric Acid (PPA) | High temperature (100-150 °C) | Variable, can be high | Strong dehydrating agent. | High viscosity, difficult to work with, harsh conditions. |
| Thionyl Chloride (SOCl₂) | Reflux | 62-70% | Effective dehydrating agent.[5] | Toxic and corrosive gas evolution (HCl, SO₂). |
| Triflic Anhydride | Anhydrous conditions, often with a base | 26-96% | Highly effective, can be used under mild conditions. | Expensive, moisture-sensitive. |
| Burgess Reagent | Mild conditions | Good to excellent | Mild, selective. | Expensive. |
| TBTU | Mild conditions, with a base (e.g., DIEA) | High (e.g., 85%) | Mild conditions, simple work-up.[6] | Expensive. |
| Triphenylphosphine (PPh₃) / Tetrachloromethane (CCl₄) | Anhydrous conditions, 60 °C | 65-89% | Mild conditions. | Use of toxic CCl₄. |
Experimental Protocols
Protocol 1: Synthesis of Pivalic Hydrazide
This protocol is adapted from a patented procedure for the synthesis of pivalic hydrazide.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve pivalic acid in an inert solvent such as xylene (1.2 w/w ratio of solvent to pivalic acid).
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 molar equivalents relative to pivalic acid) to the solution.
-
Catalyst Addition: While stirring, add a catalytic amount of a titanium compound such as titanium tetra-isopropoxide. This will form amorphous titanium dioxide in situ, which catalyzes the reaction.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
Work-up: After cooling, the reaction mixture can be filtered to remove the catalyst. The solvent is then removed under reduced pressure. The crude pivalic hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Cyclodehydration
This is a general procedure based on common methods for 1,3,4-oxadiazole synthesis, adapted for the target molecule.
-
Formation of the Intermediate: In a round-bottom flask, dissolve pivalic hydrazide (1 equivalent) in an excess of triethyl orthoformate. Heat the mixture to reflux for 2-4 hours to form the N-pivaloyl-N'-(ethoxymethylene)hydrazine intermediate. The progress of this step can be monitored by TLC.
-
Cyclodehydration with POCl₃:
-
Cool the reaction mixture and slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-6 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.
-
Visualizations
General Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low yield issues.
References
- 1. EP0653419A1 - Preparation of pivaloyl hydrazide - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: 2-tert-Butyl-1,3,4-oxadiazole Purification
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-tert-butyl-1,3,4-oxadiazole, targeting researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Question: My crude product is an oil and won't solidify. How can I purify it?
Answer: Oily products can be challenging but are often manageable. Here are a few approaches:
-
Trituration: Try washing the oil with a non-polar solvent in which the desired product is expected to have low solubility, such as hexane.[1] This can sometimes induce crystallization by removing more soluble impurities.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.
-
Column Chromatography: If the product remains an oil, column chromatography is the most effective method for purification.[2][3] A common stationary phase is silica gel, with an eluent system like petroleum ether/ethyl acetate.[2] The polarity of the eluent can be adjusted based on the polarity of your compound and its impurities.
Question: After recrystallization, my yield is very low. What can I do to improve it?
Answer: Low recrystallization yield is a frequent problem. Consider the following points:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may be using a solvent in which your product is too soluble even at low temperatures. Experiment with different solvents or solvent mixtures. Common solvents for oxadiazole derivatives include ethanol, acetonitrile, toluene, benzene, and ethyl acetate.[4][5]
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and reduce the isolated yield of pure product.
-
Concentration: You may have used too much solvent. After dissolving the crude product at an elevated temperature, you can try to evaporate some of the solvent to achieve a saturated solution before cooling.
Question: My compound appears pure by TLC, but the melting point is broad. What does this indicate?
Answer: A broad melting point range typically suggests the presence of impurities, even if they are not visible on a TLC plate.
-
Co-eluting Impurities: An impurity might have a similar Rf value to your product in the TLC solvent system you used. Try running a TLC with a different solvent system to see if you can resolve the impurity.
-
Solvent Inclusion: The crystals may have trapped solvent molecules. Ensure the purified crystals are thoroughly dried under vacuum.
-
Polymorphism: Although less common, your compound might exist in different crystalline forms (polymorphs), which can have different melting points.
Question: I am struggling to separate my product from a starting material with similar polarity using column chromatography. What are my options?
Answer: Separating compounds with similar polarities can be achieved by optimizing your chromatography conditions.
-
Eluent System: Fine-tune the polarity of your eluent. Small changes in the solvent ratio can significantly impact separation. Using a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can also be effective.
-
Stationary Phase: While silica gel is most common, other stationary phases like alumina could offer different selectivity.[2]
-
Flash Chromatography: If you are using gravity chromatography, switching to flash column chromatography, which uses pressure to force the solvent through the column, can improve resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 1,3,4-oxadiazole derivatives?
A1: The most frequently reported purification methods for 1,3,4-oxadiazole derivatives are recrystallization and column chromatography.[6][7] Recrystallization is often attempted first if the crude product is a solid.[5][8][9] Column chromatography is used for oils or for solids that cannot be purified by recrystallization.[2][7]
Q2: What are some typical solvents used for the recrystallization of 1,3,4-oxadiazoles?
A2: A range of solvents has been successfully used for the recrystallization of 1,3,4-oxadiazole derivatives, including ethanol,[4][9] acetonitrile,[5] toluene,[5] benzene,[5][8] ethyl acetate,[5] and methanol.[5] The choice of solvent will depend on the specific solubility profile of your compound.
Q3: What type of stationary and mobile phases are typically used for column chromatography of 1,3,4-oxadiazoles?
A3: For column chromatography of 1,3,4-oxadiazoles, silica gel is a commonly used stationary phase.[10] Alumina can also be employed.[2] The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] The ratio of these solvents is optimized to achieve good separation.[10]
Q4: How can I monitor the progress of my column chromatography?
A4: Thin-layer chromatography (TLC) is the standard method for monitoring the fractions collected from a column.[10][11] By spotting each fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain your desired product and whether it is pure.
Quantitative Data Summary
The following table summarizes purification data for various substituted 1,3,4-oxadiazole derivatives from the literature to provide an indication of expected outcomes.
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Melting Point (°C) |
| 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole | Recrystallization | Ethanol | 84 | Not Reported |
| 2,6-Di-tert-butyl-4-(5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)phenol | Recrystallization | Benzene | 80 | 222-224 |
| 2,6-Di-tert-butyl-4-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)phenol | Recrystallization | Toluene | 60 | 170-172 |
| 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Not specified | Not specified | 80 | 66-67 |
| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Not specified | Not specified | 97 | 132-133 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: First, run a TLC of your crude product in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.3 and separates it well from impurities.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent.[12] Pack a chromatography column with the slurry, ensuring there are no air bubbles.[11][13] Add a layer of sand on top of the silica gel.[12]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[12][13]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.[13] Maintain a constant flow rate. You may need to apply gentle pressure (flash chromatography) to speed up the process.[12]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijettjournal.org [ijettjournal.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]
- 10. columbia.edu [columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of Unsymmetrical 1,3,4-Oxadiazoles
Welcome to the technical support center for the synthesis of unsymmetrical 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during synthetic experiments.
Troubleshooting Guide
This guide addresses common challenges in the synthesis of unsymmetrical 1,3,4-oxadiazoles in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in unsymmetrical 1,3,4-oxadiazole synthesis are a common issue and can stem from several factors:
-
Inefficient Cyclodehydration: The crucial ring-closing step can be inefficient. The choice of dehydrating agent is critical. Harsh reagents may lead to decomposition of starting materials or the product.[1][2]
-
Troubleshooting:
-
Optimize Dehydrating Agent: Experiment with a variety of dehydrating agents. While traditional reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are common, milder and more modern reagents can offer better yields.[3][4] Consider using agents like triflic anhydride, XtalFluor-E, or Burgess reagent under anhydrous conditions.[4]
-
Reaction Conditions: Ensure strictly anhydrous conditions, as moisture can quench the dehydrating agent. Optimize the reaction temperature and time; prolonged heating can lead to degradation. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5]
-
-
-
Poor Quality Starting Materials: Impurities in the starting acylhydrazides or carboxylic acids/acyl chlorides can interfere with the reaction.
-
Troubleshooting:
-
Purify Starting Materials: Recrystallize or use column chromatography to purify the starting materials before use.
-
Characterize Starting Materials: Confirm the purity of your starting materials using techniques like NMR and melting point analysis.
-
-
-
Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of stable acylhydrazone intermediates that fail to cyclize.
-
Troubleshooting:
-
One-Pot Procedures: Consider one-pot syntheses that combine acylation and cyclization steps, which can minimize the isolation of intermediates and potentially improve overall yield.[4][6]
-
Alternative Routes: Explore different synthetic routes that may be less prone to side reactions for your specific substrates.
-
-
Q2: I am observing significant by-product formation. How can I identify and minimize these impurities?
A2: By-product formation is a frequent challenge. The nature of the impurity depends on the synthetic route employed.
-
Formation of 1,3,4-Thiadiazoles: If you are using sulfur-containing reagents, such as in the conversion of thiosemicarbazides, the formation of the corresponding 1,3,4-thiadiazole is a common side reaction.[2]
-
Troubleshooting:
-
Reagent Selection: When synthesizing 2-amino-1,3,4-oxadiazoles from thiosemicarbazide precursors, the choice of cyclizing agent is critical. Reagents like tosyl chloride in pyridine have been shown to favor the formation of the oxadiazole over the thiadiazole.[7]
-
Purification: Careful purification by column chromatography or recrystallization is often necessary to separate the desired oxadiazole from its thiadiazole analog.
-
-
-
Unreacted Intermediates: In multi-step syntheses, incomplete conversion of intermediates like N,N'-diacylhydrazines or acylhydrazones can lead to their presence in the final product mixture.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) to ensure complete consumption of the starting material or intermediate before workup.[3]
-
Driving the Equilibrium: For the cyclodehydration of diacylhydrazines, using a slight excess of the dehydrating agent or removing water as it is formed can help drive the reaction to completion.
-
-
Q3: The reaction requires harsh conditions (e.g., high temperatures, strong acids). How can I achieve the synthesis under milder conditions?
A3: Many traditional methods for 1,3,4-oxadiazole synthesis require harsh conditions that can be incompatible with sensitive functional groups.[1]
-
Troubleshooting:
-
Modern Dehydrating Reagents: Employing modern, milder dehydrating reagents can allow the reaction to proceed at lower temperatures. Examples include Burgess reagent, HATU, and TBTU, which can facilitate cyclization under mild conditions.[4][8]
-
One-Pot, Multi-Component Reactions: These strategies often proceed under milder conditions and can be more efficient. For example, the use of (N-isocyanimino)triphenylphosphorane allows for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and secondary amines at room temperature.[9]
-
Photoredox Catalysis: Emerging methods using photoredox catalysis can enable the synthesis of 1,3,4-oxadiazoles from α-oxocarboxylic acids under very mild conditions.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for unsymmetrical 1,3,4-oxadiazoles?
A1: The most widely used method involves the cyclodehydration of an unsymmetrical N,N'-diacylhydrazine. This intermediate is typically prepared by the acylation of an acid hydrazide with a different acyl chloride or carboxylic acid.[1][3] The subsequent ring closure is effected by a dehydrating agent.
Q2: How can I synthesize the starting acid hydrazides?
A2: Acid hydrazides are commonly synthesized by reacting an ester with hydrazine hydrate in a suitable solvent like ethanol.[3][10]
Q3: Are there any one-pot methods available to simplify the synthesis?
A3: Yes, several one-pot procedures have been developed to streamline the synthesis of unsymmetrical 1,3,4-oxadiazoles and often provide better yields by avoiding the isolation of intermediates.[4] For instance, the reaction of a hydrazide directly with a carboxylic acid in the presence of a mild oxidizing and cyclodehydrating agent like trichloroisocyanuric acid (TCCA) can afford the desired product in a single step.[4][11] Copper-catalyzed one-pot syntheses from arylacetic acids and hydrazides have also been reported.[6]
Q4: What are the best practices for purifying unsymmetrical 1,3,4-oxadiazoles?
A4: Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol mixtures) or by column chromatography on silica gel.[5][10] The choice of method depends on the physical properties of the compound and the nature of the impurities.
Q5: How do I characterize the synthesized 1,3,4-oxadiazoles?
A5: The structure of the synthesized compounds should be confirmed using a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3][10]
-
Melting Point Analysis: To assess the purity of the compound.[3]
Experimental Protocols & Data
General Synthetic Workflow
The following diagram illustrates a common workflow for the synthesis of unsymmetrical 1,3,4-oxadiazoles.
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. jchemrev.com [jchemrev.com]
- 10. eprints.utar.edu.my [eprints.utar.edu.my]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
"by-product formation in the cyclization of diacylhydrazines"
Technical Support Center: Cyclization of Diacylhydrazines
Welcome to the technical support center for the cyclization of N,N'-diacylhydrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation, which is widely used for synthesizing 1,3,4-oxadiazoles and other heterocyclic systems.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the cyclization of diacylhydrazines.
Question 1: I am observing a very low yield or no formation of the desired 1,3,4-oxadiazole. What are the potential causes and how can I improve the yield?
Answer: Low yields are a common issue and can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Dehydration: The cyclodehydration of the diacylhydrazine intermediate is often the critical step. The choice and quality of the dehydrating agent are paramount.
-
Solution: Ensure your dehydrating agent is fresh and anhydrous. Common reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride can be effective.[1][2] If one agent fails, consider switching to another. For sensitive substrates, milder reagents like the Burgess reagent may provide better results, though optimization of conditions is often necessary.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial variables.
-
Solution: Many cyclization reactions require heating. If you are running the reaction at room temperature, try incrementally increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.
-
-
Starting Material Purity: Impurities in the N,N'-diacylhydrazine can inhibit the reaction or lead to side products.
-
Solution: Purify the diacylhydrazine starting material by recrystallization or column chromatography before proceeding with the cyclization step.
-
-
Side Reactions: The formation of unwanted by-products can consume the starting material.
-
Solution: Adjusting reaction conditions can minimize side reactions. For example, the formation of N,N',N'-triacylated hydrazine intermediates, which can lead to deacylation by-products, is promoted by certain reagents like trifluoroacetic anhydride (TFAA).[3] Changing the dehydrating agent or solvent may suppress these alternative pathways.
-
Question 2: My reaction mixture is showing multiple spots on TLC, and purification is difficult. What are the likely by-products?
Answer: The formation of multiple products is often due to incomplete reaction or side reactions. Common by-products include:
-
Unreacted Diacylhydrazine: The most common "impurity" is the starting material itself. This indicates that the reaction has not gone to completion.
-
Decomposition Products: Harsh dehydrating agents (e.g., concentrated H₂SO₄, PPA at high temperatures) can cause degradation of either the starting material or the product, especially if the substituents are sensitive.[2]
-
Acyl Tautomers or Isomers: Depending on the structure of the diacylhydrazine, alternative cyclization pathways or rearrangements might be possible, leading to isomeric heterocycles.
-
Urea Derivatives: If using carbodiimide-based coupling agents to form the diacylhydrazine in situ, urea derivatives can be generated as by-products.[4]
-
Triacylhydrazines: As identified in TFAA-mediated reactions, over-acylation can occur, leading to triacylhydrazine species that may not cyclize efficiently or may fragment.[3]
To simplify purification, consider optimizing the reaction to improve selectivity. A systematic optimization of the dehydrating agent, solvent, and temperature can significantly reduce by-product formation.
Question 3: The reaction works, but the results are not reproducible. What could be the cause?
Answer: Lack of reproducibility often points to sensitivity to reaction conditions, particularly moisture.
-
Atmospheric Moisture: Many dehydrating agents (e.g., POCl₃, SOCl₂) react vigorously with water. The presence of moisture can quench the reagent and inhibit the reaction.
-
Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents to minimize exposure to moisture.
-
-
Reagent Quality: The activity of dehydrating agents can vary between batches or degrade over time.
-
Solution: Use reagents from a reliable supplier and store them under appropriate conditions (e.g., in a desiccator). It may be necessary to purify or redistill liquid reagents like POCl₃ or SOCl₂ before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of diacylhydrazines to 1,3,4-oxadiazoles?
A1: The reaction is a cyclodehydration. The process generally involves the activation of one of the carbonyl oxygens by the dehydrating agent, making the carbonyl carbon more electrophilic. This is followed by an intramolecular nucleophilic attack from the second amide's nitrogen or oxygen (depending on the tautomeric form), leading to a five-membered ring intermediate. Subsequent elimination of water (facilitated by the dehydrating agent) results in the formation of the aromatic 1,3,4-oxadiazole ring.
Q2: What are the most common dehydrating agents used for this reaction, and how do I choose one?
A2: A wide range of dehydrating agents can be used.[2] The choice depends on the substrate's reactivity and stability.
-
Harsh Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and concentrated sulfuric acid (H₂SO₄) are powerful and widely used but may not be suitable for sensitive functional groups.[1][2]
-
Milder Reagents: Reagents like the Burgess reagent, tosyl chloride (TsCl), and triphenylphosphine-based systems can be effective under milder conditions but may be more expensive or require more specific reaction setups.[4][5]
-
Modern Alternatives: Newer methods utilize reagents like sulfuryl fluoride (SO₂F₂) or XtalFluor-E for efficient cyclization under mild conditions.[6][7]
The best approach is to start with conditions reported for similar substrates in the literature and then optimize if necessary.
Q3: Can this reaction be performed under "green" or environmentally friendly conditions?
A3: Yes, there is growing interest in developing greener methods. This includes using microwave irradiation to reduce reaction times and energy consumption, employing solid-supported reagents that can be easily filtered off, and developing mechanochemical syntheses that avoid bulk solvents.[8][9]
Q4: What are 1,3,4-oxadiazoles, and why are they important?
A4: 1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[5] This scaffold is considered a "privileged structure" in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][8][10] They are also used in materials science.
Data Presentation: Reaction Optimization
The following table summarizes data from a study optimizing the synthesis of a chloromethyl-substituted 1,3,4-oxadiazole from its corresponding diacylhydrazine, illustrating the impact of different reagents and conditions on product yield.
| Entry | Dehydrating Agent | Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | 2 | ACN | 70 | 24 | 31 |
| 2 | POCl₃ | - | ACN | 100 | 24 | 61 |
| 3 | Burgess Reagent | 1.5 | Dioxane | 100 | 24 | 76 |
| 4 | Burgess Reagent | 5 | THF | 100 | 16 | 12 |
| 5 | Burgess Reagent | 1.5 | Toluene | 100 | 16 | 3 |
| 6 | Burgess Reagent | 2 | Dioxane | 100 | 36 | 65 |
Data adapted from an optimization study on 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol synthesis. ACN = Acetonitrile, THF = Tetrahydrofuran.
Experimental Protocols
General Protocol for Cyclodehydration of N,N'-Diacylhydrazines using POCl₃
This protocol is a generalized procedure based on common literature methods.[1][11]
-
Preparation: Place the N,N'-diacylhydrazine (1.0 eq) in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reaction Setup: Add phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent) to the flask. Alternatively, use a smaller amount of POCl₃ (2-3 eq) in an inert solvent like acetonitrile or toluene.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed (typically 2-8 hours).
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8.
-
A solid precipitate of the crude product should form.
-
-
Isolation and Purification:
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H, ¹³C), MS, and IR spectroscopy.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the cyclization of diacylhydrazines.
Caption: General workflow for the cyclodehydration of a diacylhydrazine.
Caption: By-product formation via a triacylhydrazine intermediate.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Phosphorus Oxychloride (POCl3) Mediated Cyclization
Welcome to the technical support center for phosphorus oxychloride (POCl3) mediated cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My POCl3 mediated cyclization reaction is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in POCl3 mediated cyclizations can often be attributed to several key factors. Begin by assessing the following:
-
Reagent Purity: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, which can form phosphoric acid and hydrogen chloride, thereby reducing its efficacy.[1][2][3] Ensure you are using fresh or properly stored POCl3. Similarly, the purity of your starting material and solvent is crucial, as impurities can lead to side reactions. For reactions involving dimethylformamide (DMF), such as the Vilsmeier-Haack reaction, ensure the DMF is anhydrous and free of decomposition products like dimethylamine.[4]
-
Reaction Conditions: Temperature and reaction time are critical parameters.[5][6] Some reactions require elevated temperatures to proceed, while for others, excessive heat can lead to decomposition and the formation of dark-colored byproducts.[7] It is advisable to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[6]
-
Stoichiometry: The molar ratio of the substrate to POCl3 can significantly influence the reaction's outcome.[5][6] An insufficient amount of POCl3 may lead to an incomplete reaction, while a large excess might complicate the work-up procedure.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can they be minimized?
A2: Side product formation is a common issue. In the context of the Bischler-Napieralski reaction, a major side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[8][9] This is often evidence for the formation of a nitrilium salt intermediate. To mitigate this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[8] Alternatively, employing milder cyclization agents like oxalyl chloride can sometimes prevent the formation of the nitrile intermediate altogether.[8]
Q3: The work-up of my reaction is difficult and seems to be contributing to product loss. What is the best practice for quenching excess POCl3?
A3: The quenching of excess POCl3 is a critical step that must be handled with care due to its highly exothermic nature.[10] Improper quenching can lead to product degradation and low isolated yields. The recommended and safest method is to slowly and carefully add the reaction mixture to a vigorously stirred slurry of ice and a weak base, such as sodium bicarbonate or a sodium acetate solution.[6][10] This "inverse addition" ensures that POCl3 is always the limiting reagent in the quenching flask, allowing for better temperature control.[10] Always maintain the temperature of the quenching mixture below 20°C.[10] After quenching, ensure the aqueous layer is neutralized or slightly basic (pH 7-8) before extracting your product with a suitable organic solvent.[10]
Q4: My starting material is an electron-deficient aromatic system. Why is the reaction failing and what can I do?
A4: POCl3 mediated cyclizations, such as the Bischler-Napieralski and Vilsmeier-Haack reactions, are electrophilic aromatic substitution reactions.[11] They proceed more efficiently with electron-rich aromatic rings.[12] If your substrate is electron-deficient, the cyclization step will be significantly slower or may not occur at all. To promote the reaction with such substrates, consider using harsher conditions, such as refluxing in POCl3 with the addition of phosphorus pentoxide (P2O5), which forms pyrophosphates, a more potent leaving group.[8] Alternatively, microwave-assisted chemistry in high-boiling solvents like xylene can also be effective.[8]
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reagent Activity | Use fresh, anhydrous POCl3. Consider adding P2O5 as a co-reagent.[8][13] | POCl3 readily hydrolyzes, reducing its effectiveness. P2O5 generates a more reactive pyrophosphate intermediate.[8] |
| Suboptimal Temperature | Screen a range of temperatures, from room temperature to reflux.[14] Monitor reaction progress by TLC.[6] | The optimal temperature is substrate-dependent. Higher temperatures can increase the reaction rate but may also lead to decomposition.[15] |
| Incorrect Stoichiometry | Increase the molar ratio of POCl3 to the substrate. Ratios of 1:5 to 1:15 (substrate:POCl3) have been reported.[6] | An excess of POCl3 can help drive the reaction to completion. |
| Poor Substrate Reactivity | For electron-deficient systems, consider harsher conditions like higher boiling point solvents (e.g., xylene) or microwave heating.[8] | These conditions provide the necessary energy to overcome the higher activation barrier of less reactive substrates. |
Issue 2: Low Isolated Yield Despite Product Formation (Observed by TLC/LC-MS)
| Potential Cause | Troubleshooting Step | Rationale |
| Product Loss During Work-up | Carefully control the temperature during the quenching of excess POCl3 by adding the reaction mixture to an ice/base slurry.[6][10] Ensure the pH is optimal for your product's solubility in the organic phase during extraction. | The exothermic quench can degrade the product. Incorrect pH can lead to the product remaining in the aqueous layer. |
| Product Volatility | If the product is volatile, avoid high vacuum or prolonged heating during solvent removal.[6] | Volatile products can be lost during the concentration step. |
| Inefficient Purification | If the product and starting material have similar polarities, consider derivatization to alter polarity before chromatography.[14] Fractional crystallization can also be an effective alternative.[6] | Co-elution of product and starting material can significantly reduce the isolated yield. |
Experimental Protocols
General Protocol for a Bischler-Napieralski Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-arylethylamide substrate (1 equivalent) in an anhydrous solvent (e.g., toluene or acetonitrile).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (2-5 equivalents) to the stirred solution at 0°C.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and sodium bicarbonate.
-
Extraction: After the evolution of CO2 ceases and the mixture reaches a neutral or slightly basic pH, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Quenching Excess Phosphorus Oxychloride
-
Preparation: In a separate flask large enough to accommodate the reaction mixture and quenching solution, prepare a slurry of crushed ice and sodium bicarbonate or a solution of sodium acetate in water.[10]
-
Cooling: Cool the reaction mixture containing excess POCl3 in an ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/base slurry.[10]
-
Temperature Control: Monitor the temperature of the quenching mixture closely and maintain it below 20°C by controlling the rate of addition and adding more ice if necessary.[10]
-
Neutralization: After the addition is complete, continue stirring until all the ice has melted and gas evolution has stopped. Check the pH to ensure it is between 7 and 8.[10]
-
Extraction: Proceed with the extraction of the product using an appropriate organic solvent.
Visualizations
References
- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler napieralski reaction | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. grokipedia.com [grokipedia.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
"removing unreacted starting materials from 2-tert-butyl-1,3,4-oxadiazole"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis of 2-tert-butyl-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts I might find in my crude this compound product?
A1: The impurities in your crude product depend heavily on the synthetic route used. Most syntheses of 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclization of a diacylhydrazine intermediate or the oxidative cyclization of an N-acylhydrazone.[1][2][3] For a this compound, common starting materials and potential impurities include:
-
Pivalic Acid (Trimethylacetic Acid): An acidic starting material.
-
Pivalohydrazide (tert-Butylcarbohydrazide): A basic starting material.
-
Formic Acid or Triethyl Orthoformate: Used as the source for the C5 position of the oxadiazole ring.
-
N-pivaloyl-N'-formylhydrazine: The diacylhydrazine intermediate prior to cyclodehydration.
-
Residual Cyclodehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often used.[4][5] These are typically quenched during work-up but can lead to acidic byproducts.
Q2: My crude product test shows an acidic pH. How can I remove residual carboxylic acids like pivalic acid?
A2: Acidic impurities are effectively removed by a basic aqueous wash during liquid-liquid extraction. By dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a mild basic solution, you can deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer.
Recommended Solutions:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
5-10% aqueous sodium carbonate (Na₂CO₃) solution.
See Protocol 1 for a detailed liquid-liquid extraction procedure.
Q3: My TLC analysis shows a polar, baseline spot. How can I remove unreacted hydrazides?
A3: Hydrazides are basic and can be removed with a dilute acidic wash. Similar to the removal of acidic impurities, an acid wash will protonate the basic hydrazide, forming a salt that is soluble in the aqueous layer and can be easily separated from the organic layer containing your neutral product.
Recommended Solutions:
-
1 M aqueous hydrochloric acid (HCl) solution.
-
5% aqueous citric acid solution.
Following the acid wash, it is crucial to wash the organic layer with a basic solution (e.g., NaHCO₃) to neutralize any remaining acid before drying and solvent evaporation. Refer to Protocol 1 for details.
Q4: Is there a standard, chromatography-free method for purifying this compound?
A4: Yes. For many syntheses, a well-designed aqueous work-up followed by recrystallization is sufficient to obtain a highly pure product. This approach leverages the differing acid-base properties of the impurities and the typically crystalline nature of the oxadiazole product.
-
Aqueous Work-up: Perform sequential washes of the organic solution with acid, base, water, and brine to remove the majority of impurities (see Protocol 1 ).
-
Recrystallization: After evaporating the solvent, if the crude product is a solid, recrystallize it from a suitable solvent system to remove non-polar impurities and obtain a highly pure crystalline product (see Protocol 2 ).[6][7]
Q5: My product has oiled out and will not crystallize. What are my purification options?
A5: If your product is an oil, recrystallization is not an option. The primary alternative is column chromatography.
-
Column Chromatography: This technique separates compounds based on their polarity. For a relatively nonpolar compound like this compound, a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Solvent Evaporation with a Co-solvent: Residual high-boiling point solvents (e.g., DMF, DMSO) can sometimes trap products as oils.[6] Dissolving the oil in a volatile solvent like dichloromethane (DCM) and then adding a non-polar co-solvent like toluene before evaporating under reduced pressure can help remove these residual solvents and potentially induce crystallization.[6]
Data Presentation
Table 1: Physicochemical Properties of Target Compound and Common Impurities
| Compound | Formula | Molar Mass ( g/mol ) | Type | pKa | Typical Removal Method |
| This compound | C₆H₁₀N₂O | 126.16 | Neutral Heterocycle | N/A | Stays in Organic Layer |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | Acidic | ~5.0 | Basic Wash (e.g., NaHCO₃) |
| Pivalohydrazide | C₅H₁₂N₂O | 116.16 | Basic | ~3.5 (conj. acid) | Acidic Wash (e.g., 1M HCl) |
| N-pivaloyl-N'-formylhydrazine | C₆H₁₂N₂O₂ | 144.17 | Neutral (Amide) | ~17 | Recrystallization/Chromatography |
Table 2: Purification Troubleshooting Guide
| Symptom | Likely Cause(s) | Suggested Solution(s) |
| Crude product is a wet, acidic solid/oil. | Residual acid from reaction or work-up (e.g., pivalic acid, HCl, H₃PO₄). | Perform a full aqueous work-up, ensuring a final wash with saturated NaHCO₃ solution. |
| TLC shows a baseline spot (stains with KMnO₄ or ninhydrin). | Unreacted pivalohydrazide or other hydrazine derivatives. | Wash the organic layer with 1 M HCl during the work-up. |
| Product is an oil, even after removing all solvent. | Presence of high-boiling point solvents (DMF, DMSO) or persistent liquid impurities. | 1. Attempt co-evaporation with toluene.[6] 2. Purify via silica gel column chromatography. |
| Product is off-white or colored after initial purification. | Colored byproducts or persistent impurities. | 1. Treat with activated charcoal during recrystallization. 2. Purify via silica gel column chromatography. |
| Low yield after aqueous work-up. | Product may have some water solubility or was lost during transfers. | Ensure the aqueous layers are back-extracted with fresh organic solvent (e.g., 2-3 times) to recover any dissolved product. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for Purification
This protocol is designed to remove acidic, basic, and water-soluble impurities from the crude reaction mixture.
-
Quench Reaction: Carefully pour the reaction mixture into a beaker of crushed ice/water. This is particularly important if strong dehydrating agents like POCl₃ were used.
-
Dissolution: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times. Combine the organic layers.
-
Acid Wash (Removes Bases): Wash the combined organic layers with 1 M HCl. Drain the lower aqueous layer.
-
Base Wash (Removes Acids): Wash the organic layer with a saturated NaHCO₃ solution until CO₂ evolution ceases. This neutralizes both residual acidic starting materials and the HCl from the previous step. Drain the aqueous layer.
-
Water & Brine Wash: Wash the organic layer once with deionized water, followed by one wash with saturated aqueous NaCl (brine) to remove bulk water.[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by recrystallization).
Protocol 2: General Recrystallization Procedure
This method is ideal for purifying the product after a successful aqueous work-up has yielded a solid.[6]
-
Solvent Selection: Choose a solvent (or solvent pair) in which the this compound is soluble when hot but sparingly soluble when cold. Common choices for such compounds include hexanes, ethanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualized Workflows
Caption: Typical synthesis workflow and points where impurities may arise.
Caption: Decision tree for the systematic purification of this compound.
References
- 1. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchemrev.com [jchemrev.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues of 2-tert-butyl-1,3,4-oxadiazole under acidic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-tert-butyl-1,3,4-oxadiazole under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving this compound in acidic environments.
Q1: I am observing unexpected degradation of my this compound compound during a reaction or purification step involving acidic conditions. What could be the cause?
A1: The 1,3,4-oxadiazole ring, while aromatic, can be susceptible to cleavage under acidic conditions. The stability of the ring is influenced by its substituents.[1] The degradation is likely due to acid-catalyzed hydrolysis. The general mechanism is thought to involve protonation of one of the ring nitrogen atoms, which makes the carbon atom adjacent to both heteroatoms more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to ring opening and subsequent decomposition. For a related 1,2,4-oxadiazole derivative, maximum stability was observed in a pH range of 3-5, with increased degradation at lower pH values.[2][3]
Q2: What are the typical degradation products of this compound in an acidic medium?
A2: While specific degradation products for this compound are not extensively documented in the provided search results, based on the general mechanism of acid-catalyzed hydrolysis of 1,3,4-oxadiazoles, one would expect the formation of pivalic hydrazide and formic acid or its derivatives as initial ring-opened products. Further hydrolysis of pivalic hydrazide could yield pivalic acid and hydrazine.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: If possible, maintain the pH of your reaction mixture within a milder acidic range (e.g., pH 3-5), as this has been shown to be a more stable range for similar oxadiazole structures.[2][3]
-
Temperature: Perform your reaction at the lowest possible temperature that allows for the desired transformation to proceed. Higher temperatures will likely accelerate the rate of hydrolytic degradation.
-
Reaction Time: Keep the reaction time to a minimum. Monitor the reaction progress closely and quench it as soon as the desired product is formed.
-
Choice of Acid: The type of acid used can influence the rate of degradation. Brønsted acids will promote hydrolysis. Lewis acids might be a milder alternative for certain reactions if they do not complex with the oxadiazole ring and promote cleavage.
-
Solvent System: In some cases, using a non-aqueous or semi-aqueous solvent system can reduce the concentration of water and thus slow down the rate of hydrolysis.[4]
Q4: Are there any analytical techniques recommended for monitoring the stability of this compound?
A4: Yes, a stability-indicating HPLC method is the most common and effective technique. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a UV detector can be developed to separate the parent compound from its potential degradants.[5][6] This allows for the quantification of the remaining this compound over time. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products, which helps in elucidating the degradation pathway.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is illustrative and intended to provide a framework for presenting experimental results.
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradants Observed |
| 0.1 M HCl | 25 | 24 | ~15% | Pivalic hydrazide |
| 0.1 M HCl | 50 | 24 | ~45% | Pivalic hydrazide, Pivalic acid |
| 0.01 M HCl (pH 2) | 25 | 24 | ~5% | Minor Pivalic hydrazide |
| Acetate Buffer (pH 4) | 25 | 24 | <1% | Not Detected |
| Formic Acid (neat) | 25 | 24 | ~20% | Pivalic hydrazide |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
This protocol is adapted from general forced degradation studies on oxadiazole derivatives.[5][6]
Objective: To assess the stability of this compound in the presence of acid and to identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide (for neutralization)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Acid Degradation:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature (or a specified elevated temperature, e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Sampling and Neutralization:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
If using LC-MS, analyze the degradation peaks to determine their mass-to-charge ratio and propose structures for the degradants.
-
Visualizations
Caption: A logical approach to troubleshooting stability.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
"alternative dehydrating agents for 1,3,4-oxadiazole synthesis"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative dehydrating agents in 1,3,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative dehydrating agents over traditional reagents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄)?
A1: Traditional dehydrating agents for 1,3,4-oxadiazole synthesis, such as phosphorus oxychloride and sulfuric acid, are often harsh, requiring high temperatures and stringent anhydrous conditions.[1] Alternative reagents can offer several advantages, including milder reaction conditions, shorter reaction times, higher yields, and simpler work-up procedures.[2] For instance, reagents like trichloroisocyanuric acid (TCCA) allow the reaction to proceed at ambient temperatures.[3] Microwave-assisted synthesis, another alternative approach, significantly reduces reaction times and often leads to higher yields with increased product purity.
Q2: Can alternative dehydrating agents be used for substrates with sensitive functional groups?
A2: Yes, one of the primary motivations for exploring alternative dehydrating agents is to improve functional group tolerance.[4] Reagents that operate under neutral or mild conditions are particularly well-suited for substrates with acid- or base-sensitive moieties. For example, the use of O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions, making it compatible with a wider range of functional groups.[4]
Q3: Are there any "green" or environmentally friendly alternative methods for 1,3,4-oxadiazole synthesis?
A3: Absolutely. Green chemistry approaches to 1,3,4-oxadiazole synthesis are gaining traction. Microwave-assisted synthesis is a prominent example, as it often reduces the need for hazardous solvents and decreases energy consumption.[1] Additionally, mechanochemical methods, which involve solvent-free reactions, present an environmentally benign alternative to conventional solvent-based syntheses.[5] The use of solid-supported reagents also contributes to greener synthesis by simplifying purification and minimizing waste.
Q4: How do I choose the most suitable alternative dehydrating agent for my specific reaction?
A4: The choice of dehydrating agent depends on several factors, including the nature of your starting materials (diacylhydrazines or other precursors), the presence of sensitive functional groups, desired reaction conditions (e.g., temperature, time), and available laboratory equipment (e.g., microwave reactor). For thermally sensitive substrates, milder reagents like TBTU or TCCA are preferable.[3][4] If rapid synthesis is a priority, microwave-assisted methods are an excellent option. For a comprehensive comparison of various agents and their typical reaction conditions and yields, please refer to the data tables below.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
| Possible Cause | Suggested Solution |
| Incomplete dehydration | The chosen dehydrating agent may not be potent enough for your specific substrate. Consider switching to a stronger dehydrating agent. For example, if using a milder reagent like TBTU results in low yield, a more powerful agent like triflic anhydride could be tested, provided your substrate is stable under the required conditions.[6] |
| Decomposition of starting material or product | The reaction conditions may be too harsh. If using a high-temperature method, consider switching to a reagent that allows for lower reaction temperatures, such as TCCA or employing a microwave-assisted protocol with controlled temperature settings.[1][3] |
| Poor quality of starting materials | Ensure that your starting diacylhydrazine is pure and dry. Impurities can interfere with the cyclization reaction. Recrystallize or purify the starting material if necessary. |
| Sub-optimal reaction conditions | The solvent, temperature, or reaction time may not be optimal for the chosen dehydrating agent. Consult the detailed experimental protocols for the specific reagent you are using and consider performing a small-scale optimization screen. |
| Side reactions | In some cases, side reactions can consume the starting material. For example, when synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides, the formation of 2-amino-1,3,4-thiadiazoles can be a competing reaction. The choice of reagent and conditions can influence the regioselectivity. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Formation of by-products | Certain dehydrating agents can generate stoichiometric by-products that are difficult to separate from the desired 1,3,4-oxadiazole. For instance, methods using triphenylphosphine oxide can result in triphenylphosphine oxide as a by-product, which can sometimes co-elute with the product during chromatography.[2] In such cases, consider using a reagent that produces water-soluble or volatile by-products for easier removal. |
| Unreacted starting material | If the reaction has not gone to completion, you may have a mixture of starting material and product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction stalls, you may need to adjust the reaction time or temperature. |
| Product insolubility | Some 2,5-disubstituted 1,3,4-oxadiazoles can be poorly soluble, making recrystallization challenging. A careful selection of recrystallization solvents or the use of column chromatography with an appropriate solvent system may be necessary. |
Quantitative Data Summary
Table 1: Comparison of Alternative Dehydrating Agents for 1,3,4-Oxadiazole Synthesis
| Dehydrating Agent | Starting Material | Typical Solvent | Typical Temperature | Typical Reaction Time | Yield Range (%) |
| Triflic Anhydride/Pyridine | Diacylhydrazine | Dichloromethane | Ambient | Not Specified | 70-95[6] |
| Polyphosphoric Acid (PPA) | Diacylhydrazine | None | Elevated | Several hours | Good to Excellent[3] |
| Tosyl Chloride/Pyridine | Acylthiosemicarbazide | Not Specified | Not Specified | Not Specified | Good[7] |
| TBTU/DIEA | Acylthiosemicarbazide | DMF | 50 °C | 12 hours | ~85[4] |
| EDC | Acylthiosemicarbazide | DMF | Room Temp | 4-8 hours | 65-90[8] |
| TCCA | Hydrazide & Carboxylic Acid | Dichloromethane or Acetonitrile | Ambient | Short | 80-94[3] |
| Deoxo-Fluor | Carboxylic Acid & Benzohydrazide | Not Specified | Not Specified | Not Specified | 68-91[3] |
| Microwave Irradiation | Monoarylhydrazide & Acid Chloride | HMPA | Microwave | Minutes | Good to Excellent[7] |
| Mechanochemical (Ph₃P/TCCA) | N-acylbenzotriazole & Acylhydrazide | Solvent-free | Not Applicable | Minutes | Very Good[5] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using Triflic Anhydride
This protocol is adapted from a method describing the cyclization of diacylhydrazines.[6]
-
Dissolve the diacylhydrazine (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (2 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Add triflic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This is a general procedure based on the condensation of monoarylhydrazides with acid chlorides under microwave irradiation.[7]
-
In a microwave-safe vessel, combine the monoarylhydrazide (1 equivalent) and the acid chloride (1 equivalent) in hexamethylphosphoramide (HMPA).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and time (e.g., 150 °C for 5-10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of 2-Amino-1,3,4-Oxadiazoles using TBTU
This protocol is based on the cyclodesulfurization of thiosemicarbazides.[4]
-
To a solution of the thiosemicarbazide (1 equivalent) in dimethylformamide (DMF), add diisopropylethylamine (DIEA) (1 equivalent).
-
Add O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 50 °C and stir until the reaction is complete (monitor by TLC, typically 12 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with water and collect the resulting solid by filtration.
-
Wash the solid with methanol and dry to obtain the crude product.
-
Purify the product by recrystallization from methanol.
Visualizations
Caption: General workflow for 1,3,4-oxadiazole synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Substituted 1,3,4-Oxadiazoles
A detailed analysis of the nuclear magnetic resonance (NMR) spectra of substituted 1,3,4-oxadiazoles is crucial for the structural elucidation and purity assessment of these important heterocyclic compounds. This guide provides a comparative overview of the ¹H and ¹³C NMR characteristics of two distinct 1,3,4-oxadiazole derivatives: a sterically hindered polysubstituted phenol (Compound A) and a simpler alkyl/aryl-substituted analogue (Compound B). The presented data highlights the influence of different substituents on the chemical shifts of the oxadiazole core and its appended moieties.
For researchers and professionals in drug development and materials science, understanding the nuances of NMR spectra is fundamental. The data presented herein offers a clear comparison of how substituent effects, such as the presence of a bulky tert-butyl group, are reflected in the NMR data.
Comparative Analysis of ¹H and ¹³C NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for two representative 1,3,4-oxadiazole derivatives. This side-by-side comparison is designed to facilitate a quick and objective assessment of their structural differences.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Compound A: 2,6-Di-tert-butyl-4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)phenol | 1.48 (s, 18H, 2 x t-Bu), 5.66 (s, 1H, OH), 7.38–7.46 (m, 2H, Ar-H), 7.53 (d, 1H, J = 8.04 Hz, Ar-H), 7.95 (s, 2H, Ar-H), 8.05 (d, 1H, J = 6.32 Hz, Ar-H) | 30.27 (C(CH₃)₃), 34.61 (C(CH₃)₃), 115.18, 123.65, 124.61, 127.21, 131.33, 132.32, 133.14, 136.79, 136.94, 157.28, 162.55 & 166.04 (Oxadiazole C2 & C5) | |
| Compound B: 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | 0.46-0.62 (m, 4H, cyclopropyl CH₂), 1.26-1.33 (m, 1H, cyclopropyl CH), 2.61 (s, 3H, CH₃), 3.99 (d, J = 6.4 Hz, 2H, OCH₂), 7.00-7.07 (m, 2H, Ar-H), 7.42-7.47 (td, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.90-7.93 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H) | 3.0, 10.1, 11.0, 73.2, 113.7, 113.9, 120.8, 130.5, 132.7, 157.1, 163.5 & 163.9 (Oxadiazole C2 & C5) |
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR data is essential for accurate structural analysis. The following is a typical experimental procedure for the ¹H and ¹³C NMR characterization of small organic molecules like the 1,3,4-oxadiazole derivatives discussed.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 1,3,4-oxadiazole derivative.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the clear solution into a standard 5 mm NMR tube, ensuring the final volume is sufficient to cover the detector region (typically around 4-5 cm).
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: Typically 16-64 scans are sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.
-
Spectral Width (sw): A range of -2 to 12 ppm is usually sufficient for most organic molecules.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm will cover the vast majority of carbon signals.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Pick the peaks in both ¹H and ¹³C spectra and report the chemical shifts in parts per million (ppm).
Workflow for NMR Characterization of Synthesized Compounds
The following diagram illustrates a typical workflow for the NMR-based characterization of a newly synthesized compound, from initial synthesis to final data analysis and structural confirmation.
A Comparative Guide to the Analytical Characterization of 2-tert-butyl-1,3,4-oxadiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric analysis of 2-tert-butyl-1,3,4-oxadiazole and its close structural analog, 2-tert-butyl-5-phenyl-1,3,4-oxadiazole. It also explores alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, offering a comprehensive toolkit for the characterization of this important class of heterocyclic compounds. The information presented is supported by experimental data from scientific literature.
Mass Spectrometric Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules like 1,3,4-oxadiazole derivatives.
Table 1: Key Mass Spectral Data for 2-tert-butyl-5-phenyl-1,3,4-oxadiazole (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 216 | 45 | [M]+• (Molecular Ion) |
| 201 | 100 | [M - CH₃]+ |
| 160 | 30 | [M - C(CH₃)₃]+ |
| 105 | 80 | [C₆H₅CO]+ |
| 77 | 50 | [C₆H₅]+ |
| 57 | 95 | [C(CH₃)₃]+ |
Data sourced from a study on the thermal and photochemical decomposition of 1,3,4-oxadiazoles.
Fragmentation Pathway of 2-tert-butyl-5-phenyl-1,3,4-oxadiazole
The fragmentation of 2-tert-butyl-5-phenyl-1,3,4-oxadiazole under electron ionization is primarily driven by the lability of the tert-butyl group and the stability of the resulting fragments. The base peak at m/z 201 corresponds to the loss of a methyl radical from the molecular ion, forming a stable tertiary carbocation. The significant peak at m/z 57 is characteristic of the tert-butyl cation. Cleavage of the oxadiazole ring also occurs, leading to the formation of the benzoyl cation ([C₆H₅CO]+) at m/z 105 and the phenyl cation ([C₆H₅]+) at m/z 77.
Comparative FTIR Analysis of 2-tert-butyl-1,3,4-oxadiazole Functional Groups
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic data for 2-tert-butyl-1,3,4-oxadiazole, contextualized with alternative molecules to aid in the identification of its characteristic functional groups. The information is intended for researchers, scientists, and professionals in drug development engaged in the characterization of heterocyclic compounds.
Data Presentation: Comparison of Vibrational Frequencies
The following table summarizes the key FTIR absorption bands for this compound, compared with a generic 2,5-disubstituted 1,3,4-oxadiazole and a compound containing a tert-butyl group (Methyl tert-butyl ether - MTBE). This comparison helps to distinguish the vibrational modes originating from the oxadiazole ring versus the tert-butyl substituent.
| Functional Group | Characteristic Vibration | Expected Range (cm⁻¹) | This compound Derivative (cm⁻¹)[1] | General 1,3,4-Oxadiazole Derivative (cm⁻¹)[2][3] | tert-Butyl Containing Compound (MTBE) (cm⁻¹)[4] |
| tert-Butyl Group | C-H Aliphatic Stretch | 2950-3000 | 2952 | Not Applicable | ~2970 |
| tert-Butyl Group | C-H Bend (asymmetric/symmetric) | 1365-1470 | 1462 (unspecified bend) | Not Applicable | Not Specified |
| tert-Butyl Group | CH₃-C Skeletal Stretch | ~1200 | Not specified | Not Applicable | 1204 |
| 1,3,4-Oxadiazole Ring | C=N Stretch | 1600-1650 | 1606 | 1615-1650 | Not Applicable |
| 1,3,4-Oxadiazole Ring | C-O-C Stretch | 1000-1300 | 1239 | 1000-1300 | 1085 (asymmetric) |
| Aromatic System (if present) | C=C Stretch | 1450-1600 | 1546, 1462 | 1450-1600 | Not Applicable |
Note: Data for the "this compound Derivative" is based on the closely related compound 2,6-Di-tert-butyl-4-(5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)phenol, which contains both key functional groups[1].
Experimental Protocols
A standard protocol for obtaining the FTIR spectrum of a solid organic compound like this compound using the KBr pellet method is detailed below.
Objective: To prepare a solid sample for FTIR analysis and acquire its infrared spectrum.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer
Procedure:
-
Sample Preparation: Add approximately 1-2 mg of the synthesized compound to an agate mortar. Add about 200 mg of dry, FTIR-grade KBr.
-
Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet-pressing die. Distribute the powder evenly.
-
Pressing: Place the die into a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.[2]
-
Data Collection: Record the spectrum over the standard mid-IR range of 4000–400 cm⁻¹.[2] A background spectrum of the empty spectrometer should be collected beforehand.
-
Analysis: Analyze the resulting spectrum, identifying the positions (in cm⁻¹) and intensities of the absorption bands to determine the functional groups present in the molecule.[2]
Mandatory Visualization
The following diagram illustrates the general workflow for the FTIR analysis of a solid organic compound using the KBr pellet method.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
References
Purity Assessment of Synthesized 2-tert-butyl-1,3,4-oxadiazole: A Comparative Guide to HPLC Analysis
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 2-tert-butyl-1,3,4-oxadiazole, a key heterocyclic moiety in medicinal chemistry. We present a detailed HPLC protocol and compare its performance with alternative analytical techniques, supported by experimental data from analogous compounds.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on various factors including the physicochemical properties of the compound, the nature of expected impurities, and the desired level of sensitivity and accuracy. Below is a comparison of HPLC with other common analytical methods for the purity determination of 1,3,4-oxadiazole derivatives.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application in Oxadiazole Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy, and precision.[1][2][3] | Can be more complex and costly than other methods. | Gold standard for purity determination, impurity profiling, and stability testing of oxadiazole derivatives.[1][2][3][4] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Excellent for volatile and thermally stable compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Limited use for oxadiazoles unless they are sufficiently volatile and stable at high temperatures. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and inexpensive. | Primarily a qualitative or semi-quantitative technique, lower resolution and sensitivity compared to HPLC. | Often used for reaction monitoring during synthesis and for preliminary purity checks.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, can be complex for mixture analysis without specialized techniques. | Primarily used for structural elucidation and confirmation of the synthesized compound.[7][8] Can be used for purity assessment against a certified reference standard. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, provides molecular weight information. | Often coupled with a separation technique (e.g., HPLC-MS, GC-MS) for complex mixtures. | Used for structural confirmation and identification of impurities, especially when coupled with HPLC.[4][9] |
Experimental Workflow for Synthesis and Purity Assessment
The overall process from synthesis to purity confirmation of this compound is outlined in the workflow diagram below. This process ensures the final product meets the required quality standards for further research and development.
Detailed HPLC Protocol for Purity Assessment
The following reverse-phase HPLC (RP-HPLC) method is designed for the purity assessment of synthesized this compound and the detection of potential process-related impurities. This protocol is based on established methods for similar 1,3,4-oxadiazole derivatives.[1][2][3]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Orthophosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 235 nm (based on UV absorbance of similar oxadiazoles)[1] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile (or a suitable solvent mixture). |
| Standard Preparation | Prepare a standard solution of a reference compound of known purity in the same diluent. |
Method Validation and Performance
A robust HPLC method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include:
-
Specificity: The method's ability to selectively analyze the analyte in the presence of impurities and degradation products. This is often assessed through forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress).[1][2][3]
-
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies. For similar oxadiazole derivatives, recovery rates are typically between 99.25% and 100%.[1][2][3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). Relative standard deviations (RSD) should typically be less than 2%.[1][2][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a similar oxadiazole derivative, the LOD and LOQ were reported to be 0.740 µg/mL and 0.2242 µg/mL, respectively.[1]
Logical Framework for Method Selection
The decision-making process for selecting an appropriate analytical method for purity assessment is crucial. The following diagram illustrates the logical flow for choosing between different analytical techniques.
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4- and 1,3,4-oxadiazole isomers are five-membered heterocyclic scaffolds that are cornerstones in medicinal chemistry.[1] Both isomers are recognized as bioisosteres of amide and ester groups, a property that is often exploited to enhance the pharmacological profile of drug candidates.[1] This guide provides a comparative overview of the biological activities of these two prominent oxadiazole isomers, supported by experimental data, to inform drug discovery and development efforts.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. While direct comparative studies under identical conditions are limited, analysis of published data provides insights into their relative efficacies.
A study by Polothi et al. explored the anticancer activity of hybrid molecules incorporating both 1,2,4- and 1,3,4-oxadiazole moieties. This unique approach provides a valuable, albeit indirect, comparison of the contribution of each isomer to the overall activity. The synthesized compounds were evaluated against human breast cancer (MCF-7), lung cancer (A549), and triple-negative breast cancer (MDA-MB-231) cell lines. Several of these hybrid compounds exhibited potent anticancer activity, with IC50 values in the micromolar to nanomolar range.
| Compound | Cell Line | IC50 (µM) |
| Hybrid Oxadiazole 11b | MCF-7 | 0.34 ± 0.025 |
| A549 | 1.23 ± 0.11 | |
| MDA-MB-231 | 2.11 ± 0.18 | |
| Hybrid Oxadiazole 11g | MCF-7 | 0.98 ± 0.087 |
| A549 | 0.87 ± 0.065 | |
| MDA-MB-231 | 1.02 ± 0.091 | |
| Hybrid Oxadiazole 11h | MCF-7 | 1.54 ± 0.13 |
| A549 | 1.11 ± 0.098 | |
| MDA-MB-231 | 0.95 ± 0.083 | |
| Hybrid Oxadiazole 11i | MCF-7 | 2.45 ± 0.23 |
| A549 | 2.01 ± 0.17 | |
| MDA-MB-231 | 1.87 ± 0.15 | |
| Doxorubicin (Standard) | MCF-7 | 1.21 ± 0.11 |
| A549 | 1.54 ± 0.13 | |
| MDA-MB-231 | 1.82 ± 0.16 |
Data sourced from Polothi et al. The compounds are hybrids containing both 1,2,4- and 1,3,4-oxadiazole rings.
Notably, studies on 1,3,4-oxadiazole derivatives have shown their potential to be safer for non-cancerous cells. For instance, selected 1,3,4-oxadiazole compounds displayed high IC50 values on normal cell lines like Chang liver and V79, indicating low toxicity to normal cells compared to cancerous ones.[2] Similarly, certain 1,2,4- and 1,3,4-oxadiazole hybrids were found to be non-toxic to healthy human mesenchymal stem cells (hMSC).[3]
Mechanism of Anticancer Action
The anticancer activity of both oxadiazole isomers is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival.
-
EGFR and PI3K/Akt/mTOR Pathway Inhibition: Both 1,2,4- and 1,3,4-oxadiazole derivatives have been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) and downstream signaling through the PI3K/Akt/mTOR pathway. This inhibition can block tumor proliferation and promote apoptosis.
-
Tubulin Polymerization Inhibition: Several derivatives of both isomers have been identified as inhibitors of tubulin polymerization. By disrupting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.
Antimicrobial and Antitubercular Activity: A Broad Spectrum of Defense
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are integral to the development of new antimicrobial and antitubercular agents. While direct comparative studies of structurally analogous isomers are not abundant, the available data indicates that both isomers possess significant activity against a wide range of pathogens.
Antitubercular Activity
Derivatives of both isomers have been extensively studied for their efficacy against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.
| Isomer | Compound Type | Mtb Strain | MIC (µg/mL) |
| 1,2,4-Oxadiazole | 3,5-disubstituted derivative (3a) | H37Rv | 8 |
| MDR-MTB | 16 | ||
| 1,2,4-Oxadiazole | Styryl oxadiazole (32) | H37Ra | IC50 = 0.045 |
| 1,3,4-Oxadiazole | 2-mercapto-1,3,4-oxadiazole (8j) | H37Rv | 0.6 |
| Pre-XDR | 2 |
Data compiled from multiple sources. Note that direct comparison is limited due to structural differences in the tested compounds.
General Antimicrobial Activity
Derivatives of both 1,2,4- and 1,3,4-oxadiazoles have demonstrated broad-spectrum antibacterial and antifungal activities. For instance, certain 1,3,4-oxadiazole derivatives have shown potent activity against Staphylococcus aureus, with MICs ranging from 4 to 32 µg/ml.[4] Some derivatives have even exhibited stronger activity against Pseudomonas aeruginosa and S. aureus than reference drugs like ciprofloxacin and amoxicillin.[5] Similarly, 1,2,4-oxadiazole derivatives have been reported as a new class of non-β-lactam antibiotics effective against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[6]
Mechanism of Antimicrobial and Antitubercular Action
The antimicrobial and antitubercular effects of oxadiazole isomers are mediated through various mechanisms that disrupt essential bacterial processes.
-
Inhibition of Cell Wall Synthesis: 1,2,4-oxadiazoles have been shown to target penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.
-
Inhibition of Mycolic Acid Synthesis: Both isomers are believed to inhibit enzymes involved in the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, such as enoyl-ACP reductase (InhA) and polyketide synthase (Pks13).[7]
-
Disruption of Other Essential Pathways: 1,3,4-oxadiazoles can inhibit lipoteichoic acid synthesis, a key component of the cell wall in Gram-positive bacteria.[8][9] They have also been shown to inhibit bacterial topoisomerases, interfering with DNA replication.[5] For 1,2,4-oxadiazoles, a host-directed therapy approach has been identified where the compounds induce zinc intoxication in mycobacteria.[10]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test oxadiazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test oxadiazole compounds
-
Positive control antibiotic
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of each test compound and the control antibiotic in a suitable solvent.
-
Dispense 100 µL of the broth medium into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial twofold dilutions across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculate each well with 5-10 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole isomers are privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities. The choice of isomer can influence the physicochemical properties and biological activity of a molecule. While both have shown significant promise in the development of anticancer, antimicrobial, and antitubercular agents, the subtle differences in their electronic and steric properties can lead to variations in their interactions with biological targets. Further head-to-head comparative studies of structurally analogous derivatives are warranted to fully elucidate the distinct advantages of each isomer for specific therapeutic applications. This guide provides a foundation for researchers to navigate the existing literature and design future studies to harness the full potential of these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A host-directed oxadiazole compound potentiates antituberculosis treatment via zinc poisoning in human macrophages and in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. m.youtube.com [m.youtube.com]
"structure-activity relationship of tert-butylphenylthiazoles with an oxadiazole linker"
A Comparative Guide to the Structure-Activity Relationship of Tert-Butylphenylthiazoles with an Oxadiazole Linker as Novel Antibacterial Agents
For researchers and professionals in drug development, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a detailed comparison of a series of tert-butylphenylthiazoles featuring an oxadiazole linker, a novel class of orally bioavailable antibiotics with promising activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). The data and protocols presented herein are derived from a key study in the field, offering a valuable resource for further research and development.[1]
Quantitative Comparison of Antibacterial Activity
A series of twenty-two tert-butylphenylthiazole derivatives with an oxadiazole linker were synthesized and evaluated for their in vitro activity against MRSA. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, was determined for each compound. The results are summarized in the table below.
| Compound | R Group | MIC (µg/mL) against MRSA |
| 8 | n-propyl | >50 |
| 9 | isopropyl | >50 |
| 10 | n-butyl | >50 |
| 11 | isobutyl | >50 |
| 12 | n-pentyl | >50 |
| 13 | cyclopentyl | >50 |
| 14 | cyclohexyl | >50 |
| 15 | azetidinyl | >50 |
| 16 | pyrrolidinyl | >50 |
| 17 | piperidinyl | >50 |
| 18 | morpholinyl | 12.5 |
| 19 | piperazinyl | 6.25 |
| 20 | 3-hydroxyazetidinyl | 3.1 |
| 21 | hydrazinyl | 6.25 |
| 22 | guanidinyl | 6.25 |
| 23 | N-methylpiperazinyl | 12.5 |
| 24 | N-ethylpiperazinyl | 25 |
| 25 | N-benzylpiperazinyl | >50 |
| 26 | 4-hydroxypiperidinyl | 25 |
| 27 | 4-aminopiperidinyl | 12.5 |
| 28 | 4-(dimethylamino)piperidinyl | 25 |
| 29 | homopiperazinyl | 12.5 |
| 30 | 4-methylhomopiperazinyl | 25 |
| Vancomycin | - | 1.56 |
Structure-Activity Relationship (SAR) Analysis
The antibacterial screening of the synthesized compounds against MRSA revealed key structural features that govern their activity.[1]
-
Lipophilic Side Chains: Compounds with aliphatic side chains (compounds 8-17), including various alkyl and cycloalkyl groups, as well as unsubstituted azetidinyl, pyrrolidinyl, and piperidinyl moieties, were found to be inactive, with MIC values greater than 50 µg/mL.[1]
-
Polar Side Chains: The introduction of more polar functional groups in the side chain led to a significant increase in antibacterial potency.[1]
-
Heterocyclic Moieties: The presence of a morpholine ring (compound 18) conferred moderate activity. The introduction of a piperazine ring (compound 19) further enhanced the activity.[1]
-
Optimal Moiety: The most potent compound in the series was found to be compound 20, which features a 3-hydroxyazetidine substituent. This compound exhibited an MIC of 3.1 µg/mL against MRSA.[1]
-
Other Nitrogenous Groups: Hydrazinyl and guanidinyl derivatives (compounds 21 and 22) also displayed good activity.[1]
-
Substitutions on Piperazine/Piperidine: N-alkylation of the piperazine ring (compounds 23 and 24) or substitution on the piperidine ring (compounds 26-28) generally led to a decrease in activity compared to the unsubstituted parent structures. A bulky N-benzyl substitution on the piperazine ring (compound 25) resulted in a loss of activity.[1]
Experimental Protocols
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The in vitro antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA, 2658 RCMB) was used for the initial screening.
-
Inoculum Preparation: A bacterial suspension was prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in CAMHB in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates containing the serially diluted compounds. The plates were incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin was used as a positive control.[1]
Biofilm Eradication Assay
The ability of the most promising compound, compound 20, to eradicate mature MRSA biofilms was evaluated.
-
Biofilm Formation: An overnight culture of MRSA USA300 was diluted in Tryptic Soy Broth supplemented with 1% glucose and added to 96-well flat-bottomed polystyrene plates. The plates were incubated at 37°C for 24 hours to allow for mature biofilm formation.
-
Treatment: After incubation, the planktonic cells were removed, and the wells were washed with phosphate-buffered saline (PBS). Fresh media containing different concentrations of compound 20 or vancomycin (as a control) were added to the wells.
-
Incubation: The plates were incubated for another 24 hours at 37°C.
-
Quantification: The wells were washed again with PBS to remove non-adherent cells. The remaining biofilm was stained with crystal violet. The stain was then solubilized with ethanol, and the absorbance was measured at 595 nm to quantify the biofilm biomass. The percentage of biofilm eradication was calculated relative to the untreated control.[1]
In Vivo Pharmacokinetic Study
The oral bioavailability of compound 20 was assessed in a rat model.
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Drug Administration: A single oral dose of 25 mg/kg of compound 20 was administered to the rats.[1]
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Plasma Analysis: The concentration of compound 20 in the plasma samples was determined using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and biological half-life (t1/2) were calculated from the plasma concentration-time profile. The study found that compound 20 has a biological half-life exceeding 5 hours, and its plasma concentration (Cmax) surpasses the MIC values.[1]
References
A Comparative Analysis of 2-tert-butyl-1,3,4-oxadiazole Efficacy as an Antimicrobial Agent
FOR IMMEDIATE RELEASE
[City, State] – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with the potential for new drug development. One such scaffold, the 1,3,4-oxadiazole ring system, has garnered significant attention for its diverse biological activities. This guide provides a comparative overview of the antimicrobial efficacy of derivatives of 2-tert-butyl-1,3,4-oxadiazole against a panel of clinically relevant microbial strains, juxtaposed with the performance of established antimicrobial agents.
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has been identified as a promising pharmacophore in the design of new therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3] This is attributed in part to the ability of the oxadiazole ring to serve as a bioisostere of amide and ester groups, potentially enhancing biological activity through improved interactions with target sites.
This comparison focuses on derivatives containing the this compound moiety, evaluating their in vitro efficacy, typically measured by Minimum Inhibitory Concentration (MIC), against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Quantitative Efficacy Assessment
The antimicrobial performance of various 1,3,4-oxadiazole derivatives, including those with structural similarities to this compound, has been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison with standard antimicrobial drugs. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Antibacterial Activity (MIC in µg/mL) of 1,3,4-Oxadiazole Derivatives Compared to Standard Antibiotics
| Compound/Agent | Staphylococcus aureus | Escherichia coli | Reference(s) |
| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives | Weak Activity | Weak Activity | [4] |
| 1,3,4-Oxadiazole-based LTA inhibitor (Compound 13) | 0.5 (MIC₉₀) | - | [1][5] |
| Ciprofloxacin | 0.25 - 16 | ≤0.125 - 1 | [6][7] |
| Gentamicin | - | - | [4] |
Note: Data for 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives indicated weak activity without specific MIC values being provided in the source.
Table 2: Antifungal Activity (MIC in µg/mL) of 1,3,4-Oxadiazole Derivatives Compared to Standard Antifungals
| Compound/Agent | Candida albicans | Aspergillus niger | Reference(s) |
| Novel 1,3,4-oxadiazole (LMM5) | 32 | - | [8][9] |
| Novel 1,3,4-oxadiazole (LMM11) | 32 | - | [8][9] |
| 1,3,4-Oxadiazole derivative (LMM6) | 8 - 32 | - | [10] |
| Fluconazole | 0.125 - 0.25 | - | [8] |
| Amphotericin B | - | - | [4] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a generalized description of the key experimental protocols used to determine the Minimum Inhibitory Concentration (MIC) values.
Microbroth Dilution Method
This method is a widely accepted technique for determining the MIC of antimicrobial agents.
-
Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The resulting suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., a this compound derivative) and the reference antimicrobial agent is prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The microtiter plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Application of Antimicrobial Agent: Wells are punched into the agar, and a fixed volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Mechanism of Action and Signaling Pathways
Research into the mechanism of action of 1,3,4-oxadiazole derivatives has revealed several potential cellular targets. One notable mechanism in Staphylococcus aureus is the inhibition of the lipoteichoic acid (LTA) biosynthesis pathway. LTA is a crucial component of the cell wall in Gram-positive bacteria.
Caption: Inhibition of the Lipoteichoic Acid (LTA) biosynthesis pathway in S. aureus by a 1,3,4-oxadiazole derivative.
Another proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the microbial cell, leading to oxidative stress and subsequent cell death.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Conclusion
Derivatives of 1,3,4-oxadiazole, particularly those with structural similarities to this compound, represent a promising class of compounds in the search for new antimicrobial agents. While some derivatives have shown weak activity, others have demonstrated potent efficacy against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve novel targets such as the LTA biosynthesis pathway, which is a significant advantage in overcoming existing resistance mechanisms. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency and pharmacokinetic properties of this chemical class, paving the way for the development of next-generation antimicrobial therapies.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of available literature. The specific antimicrobial efficacy of this compound itself may vary and requires direct experimental validation.
References
- 1. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 8. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 9. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of 2-tert-Butyl-1,3,4-Oxadiazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioisosteric Replacements for the 2-tert-Butyl-1,3,4-Oxadiazole Scaffold, Supported by Experimental Data and Methodologies.
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The this compound scaffold is a common motif in medicinal chemistry, and its bioisosteric replacement presents a valuable strategy to enhance efficacy, modulate physicochemical properties, and overcome metabolic liabilities. This guide provides a comparative analysis of key bioisosteres for this scaffold, focusing on the 1,3,4-thiadiazole and 1,2,4-oxadiazole ring systems.
Executive Summary
Bioisosteric replacement of the 1,3,4-oxadiazole ring in this compound with a 1,3,4-thiadiazole or a 1,2,4-oxadiazole moiety can significantly impact the compound's physicochemical properties and biological activity. The 1,3,4-thiadiazole analogue is a classical bioisostere, often leading to increased lipophilicity. The 1,2,4-oxadiazole isomer, a non-classical bioisostere, can offer improvements in metabolic stability. The choice of bioisostere should be guided by the specific therapeutic objective and the desired property modulation.
Comparison of Physicochemical and Biological Properties
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Parent) | 2-tert-Butyl-1,3,4-thiadiazole (Bioisostere 1) | 5-tert-Butyl-1,2,4-oxadiazole (Bioisostere 2) | Rationale for Change |
| Predicted logP | ~2.1 | ~2.5 | ~2.3 | The sulfur atom in the thiadiazole ring generally increases lipophilicity compared to the oxygen in the oxadiazole.[1] The 1,2,4-oxadiazole isomer may have slightly different polarity compared to the 1,3,4-isomer. |
| Aqueous Solubility | Moderate | Lower | Moderate to Slightly Higher | Increased lipophilicity of the thiadiazole often corresponds to lower aqueous solubility. The 1,2,4-oxadiazole may exhibit slightly improved solubility due to different crystal packing and polarity. |
| Metabolic Stability | Moderate | Moderate | Potentially Higher | 1,3,4-Oxadiazole rings are generally more metabolically stable than 1,2,4-oxadiazole rings in some contexts. However, the overall stability is highly dependent on the substituents and the specific metabolic enzymes involved. |
Table 2: Comparison of Biological Activity (Anticancer - Representative Data)
| Compound | Target Cell Line | IC50 (µM) | Source |
| Representative 1,3,4-Oxadiazole Derivative | HeLa (Cervical Cancer) | >100 | [2] |
| 2-(tert-Butyl)-1,3,4-thiadiazole Derivative | Pancreatic Cancer | 1.7 | |
| Representative 1,2,4-Oxadiazole Derivative | A549 (Lung Cancer) | 1.56 | [3] |
Note: The IC50 values are for representative compounds from the respective classes and not necessarily for the 2-tert-butyl substituted analogs. This data is for illustrative purposes to show the potential for potent anticancer activity within these scaffolds.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols.
Synthesis Protocols
1. General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This method involves the cyclodehydration of N,N'-diacylhydrazines.
-
Step 1: Preparation of N,N'-diacylhydrazine: A mixture of a carboxylic acid (1.0 eq) and a hydrazide (1.0 eq) is heated in the presence of a coupling agent such as TBTU (1.1 eq) and a base like diisopropylethylamine (DIPEA) in a suitable solvent (e.g., DMF) at 50-80 °C for 4-6 hours.[4]
-
Step 2: Cyclodehydration: The resulting N,N'-diacylhydrazine is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride at elevated temperatures to yield the 2,5-disubstituted-1,3,4-oxadiazole.[5]
2. Synthesis of 3-tert-Butyl-5-substituted-1,2,4-oxadiazoles
This procedure involves the reaction of an amidoxime with an activated carboxylic acid.[6]
-
Step 1: Formation of O-acyl-amidoxime: A carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in a solvent like DMF at room temperature. The corresponding amidoxime (e.g., pivalamidoxime for the tert-butyl group) is then added to the reaction mixture.
-
Step 2: Cyclodehydration: The intermediate O-acyl-amidoxime is heated to 120 °C for several hours to induce cyclodehydration, affording the 3,5-disubstituted-1,2,4-oxadiazole.[6]
Biological Assay Protocol
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Visualizations
Experimental and Logical Workflows
Caption: A general workflow for the bioisosteric replacement and evaluation process.
Signaling Pathway
Caption: A simplified diagram of signaling pathways often targeted by anticancer oxadiazole derivatives.[7]
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. mdpi.com [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
The Double-Edged Sword: Navigating the In Vitro Metabolic Stability of Tert-butyl Substituted Compounds
The tert-butyl group, a bulky and lipophilic moiety, is a common feature in medicinal chemistry, often introduced to enhance receptor binding affinity and modulate physicochemical properties. However, this seemingly inert functional group can be a metabolic liability, posing a significant challenge in drug development. This guide provides a comparative analysis of the in vitro metabolic stability of tert-butyl substituted compounds against various alternatives, supported by experimental data, detailed protocols, and visual representations of key metabolic processes.
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For compounds containing a tert-butyl group, the primary route of metabolism is often oxidation.[1][2] This process is predominantly mediated by the cytochrome P450 (CYP) family of enzymes, particularly isoforms such as CYP3A4, CYP2C9, CYP2C19, and CYP2C8.[2] The enzymatic attack typically occurs at one of the nine equivalent primary hydrogens, leading to the formation of a primary alcohol metabolite. This hydroxylated intermediate can be further oxidized to an aldehyde and subsequently a carboxylic acid.[2] This metabolic cascade can lead to rapid clearance of the parent compound, diminishing its therapeutic efficacy.
Comparative Analysis of Metabolic Stability
To mitigate the metabolic instability associated with the tert-butyl group, medicinal chemists often employ a bioisosteric replacement strategy. This involves substituting the tert-butyl moiety with other groups that mimic its steric and electronic properties while being less susceptible to metabolic degradation. The following table summarizes in vitro metabolic stability data for several tert-butyl substituted compounds and their corresponding bioisosteric analogs. The data clearly demonstrates that strategic replacement of the tert-butyl group can significantly enhance metabolic stability.
| Compound Pair | Structure | Modification | t¹/₂ (min) in HLM | CLint (μL/min/mg protein) in RLM | Reference |
| 1a vs. 1b | Structure of 1a containing a tert-butyl group | tert-Butyl vs. Trifluoromethylcyclopropyl (Cp-CF₃) | - | 1a: 331b: <5 | [1] |
| 2a vs. 2b | Structure of 2a containing a tert-butyl group | tert-Butyl vs. Trifluoromethylcyclopropyl (Cp-CF₃) | - | 2a: 362b: 10 | [1] |
| Finasteride vs. Analog | Structure of Finasteride with a tert-butyl group | tert-Butyl vs. Trifluoromethylcyclopropyl (Cp-CF₃) | Finasteride: 63Analog: 114 | - | [1] |
| 3a vs. 3b | Structure of 3a containing a tert-butyl group | tert-Butyl vs. Oxetane | - | 3a: 333b: 30 | [1] |
*HLM: Human Liver Microsomes, RLM: Rat Liver Microsomes. Data is illustrative of trends observed in cited literature.
The trifluoromethylcyclopropyl (Cp-CF₃) group has emerged as a particularly effective replacement for the tert-butyl group, consistently leading to a significant increase in metabolic stability.[1] This is attributed to the replacement of metabolically labile C-H bonds with more robust C-F bonds and the increased s-character of the remaining C-H bonds on the cyclopropyl ring, which raises their bond dissociation energy.[1] In the case of Finasteride, replacing the tert-butyl group with a Cp-CF₃ moiety nearly doubled its half-life in human liver microsomes.[1] However, it is important to note that this strategy may not be universally effective if other metabolic "soft spots" exist elsewhere in the molecule, a phenomenon known as metabolic switching.[2]
Other bioisosteres, such as the bicyclo[1.1.1]pentane (BCP) group, have also been explored as metabolically robust tert-butyl surrogates.[3][4] While direct quantitative comparisons are less common in the literature, BCPs are recognized for imparting improved metabolic stability and other favorable physicochemical properties.[3] Conversely, some modifications, like the introduction of an oxetane ring, may not always confer a significant improvement in metabolic stability, as demonstrated in the comparison of compounds 3a and 3b.[1]
Experimental Protocols
The assessment of in vitro metabolic stability is a cornerstone of early drug discovery. The following is a generalized protocol for a typical in vitro metabolic stability assay using liver microsomes.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., compounds with known high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: A master mix containing phosphate buffer and the NADPH regenerating system is prepared.
-
Compound Addition: The test compound and positive controls are added to the incubation wells at a final concentration typically around 1 µM.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of pre-warmed liver microsomes.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in the collected aliquots is immediately stopped by the addition of a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Protein Precipitation: The terminated samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t¹/₂) is calculated using the formula: t¹/₂ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t¹/₂) / (mg/mL microsomal protein).
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the primary metabolic pathway of a tert-butyl group and the experimental workflow of an in vitro metabolic stability assay.
Caption: Workflow of a typical in vitro metabolic stability assay.
Caption: Key metabolic transformations of a tert-butyl group.
References
Safety Operating Guide
Proper Disposal of 2-Tert-butyl-1,3,4-oxadiazole: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of 2-Tert-butyl-1,3,4-oxadiazole
The proper disposal of this compound is crucial for maintaining laboratory safety, ensuring environmental compliance, and adhering to regulatory standards. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin and Body Protection | Standard laboratory coat. Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.[3] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[4] |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][5] Do not attempt to dispose of this chemical down the drain or as regular solid waste.
Step 1: Waste Segregation and Collection
-
Original Container: Whenever feasible, keep the chemical waste in its original container.[5] This ensures that all original labeling and hazard information remain with the waste.
-
Waste Container: If transferring the waste is necessary, use a clean, dry, and chemically compatible container with a secure, sealable lid.[3][4]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[5]
Step 2: Temporary Storage
-
Designated Area: Store the sealed waste container in a designated and properly placarded hazardous waste accumulation area.[5]
-
Ventilation: The storage area must be cool, dry, and well-ventilated.[2][3]
-
Containment: Ensure the storage area has secondary containment to manage any potential leaks or spills.
Step 3: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's EHS office or equivalent department to schedule a pickup for the hazardous waste.[5]
-
Licensed Contractor: The disposal must be conducted by a licensed hazardous waste disposal company.[3][5] They have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and compliant manner.
-
Documentation: Retain all documentation provided by the waste disposal company for your records, as this is often a regulatory requirement.
Spill Management
In the event of a spill, follow these procedures:
-
Personal Protection: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][3]
-
Cleanup: For minor spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1] Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[3][4] Avoid generating dust.[4]
-
Ventilation: Ensure adequate ventilation during cleanup.[1]
-
Reporting: Report the spill to your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Tert-butyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Tert-butyl-1,3,4-oxadiazole. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Summary
This compound is a hazardous substance that requires careful handling. The primary hazards, as identified in its Safety Data Sheet (SDS), include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Provides protection against splashes and airborne particles. A face shield is recommended when handling larger quantities. |
| Hands | Chemical-Resistant Gloves | For splash protection: Nitrile gloves (minimum 5-mil thickness) are recommended. Immediately replace gloves upon any sign of contamination. For extended contact or immersion: While specific breakthrough data for this compound is not available, Butyl rubber or Neoprene gloves are generally recommended for handling many organic compounds. Double-gloving can provide an additional layer of protection.[1][2] |
| Body | Laboratory Coat | A flame-resistant or 100% cotton lab coat should be worn over personal clothing to protect against splashes. |
| Respiratory | Air-Purifying Respirator with Organic Vapor Cartridge | All work with solid or volatile forms of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges is required to prevent inhalation of vapors or dust. |
Experimental Workflow: Safe Handling and Disposal
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound.
Caption: Experimental workflow for this compound.
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
2. Handling Procedures:
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Minimize the generation of dust and aerosols.
-
Use non-sparking tools and equipment where appropriate.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and compatible waste container.
-
Waste Classification: As this compound does not contain halogens, it should be disposed of in a container designated for non-halogenated organic waste.[3][4][5]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in strict accordance with all applicable local, state, and federal regulations. Do not pour down the drain.[3]
Emergency Procedures
The logical relationship for emergency response is outlined below.
Caption: Emergency response plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
